Asoxime chloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
34433-31-3 |
|---|---|
Molecular Formula |
C14H16Cl2N4O3 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |
InChI Key |
QELSIJXWEROXOE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride 1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride 1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane asoxime chloride H16 HI 6 HI-6 som-sim |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Critical Role of Asoxime Chloride in Neuroprotection
An In-depth Technical Guide to Asoxime Chloride (HI-6)
This compound, commonly known as HI-6, is a pivotal therapeutic agent in the field of medical countermeasures against chemical warfare agents.[1][2] Specifically, it functions as a cholinesterase reactivator, designed to counteract the lethal effects of organophosphorus (OP) nerve agents such as sarin, soman, and VX.[1][2][3] These agents exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE), leading to a life-threatening cholinergic crisis.[4] HI-6 is a member of the H-series of oximes and is considered one of the most potent reactivators, particularly against soman poisoning, which is notoriously difficult to treat due to the rapid "aging" of the inhibited enzyme.[3][4][5] This guide provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and therapeutic applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound (HI-6)
This compound is a bispyridinium oxime, characterized by two pyridinium rings linked by an ether bridge.[6] This unique structure is integral to its function as a reactivator of inhibited AChE. The formal chemical name for this compound is 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium dichloride.[7][8]
Below is a diagram illustrating the chemical structure of this compound (HI-6).
Caption: Chemical Structure of this compound (HI-6).
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C14H16Cl2N4O3 | [2] |
| Molecular Weight | 359.21 g/mol | [2][7] |
| CAS Number | 34433-31-3 | [2][8] |
| IUPAC Name | 1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide dichloride | [7] |
| Synonyms | HI-6, HI 6, HI-6 Dichloride, Asoxime dichloride, Transant | [2][7] |
| Appearance | Off-White Solid | [9] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [8] |
Mechanism of Action: Reversing Paralysis at the Molecular Level
The primary therapeutic action of HI-6 is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds.[2][4] OP agents phosphorylate a serine hydroxyl group within the active site of AChE, rendering the enzyme inactive.[4] This leads to an accumulation of the neurotransmitter acetylcholine, causing a hypercholinergic state that manifests as muscle paralysis, seizures, and ultimately, respiratory failure.[4]
The reactivation process by HI-6 can be conceptualized in the following steps:
-
Binding to the Inhibited Enzyme: The positively charged pyridinium rings of HI-6 facilitate its binding to the peripheral anionic site of the AChE enzyme, positioning the oxime group in close proximity to the phosphorylated active site.
-
Nucleophilic Attack: The oximate anion of HI-6, which is a strong nucleophile, attacks the phosphorus atom of the OP-AChE conjugate.[8]
-
Formation of a Phosphorylated Oxime: This nucleophilic attack results in the formation of a phosphorylated oxime, effectively removing the organophosphate from the serine residue of the enzyme.
-
Enzyme Reactivation: With the organophosphate removed, the AChE enzyme is regenerated and can resume its normal function of hydrolyzing acetylcholine.
A critical factor in the successful reactivation of AChE is the phenomenon of "aging." This is a time-dependent process where the phosphorylated enzyme undergoes a conformational change, typically the loss of an alkyl group, which renders it resistant to reactivation by oximes.[4] The rate of aging varies depending on the specific nerve agent, with soman-inhibited AChE aging particularly rapidly.[6] HI-6 is notable for its ability to reactivate soman-inhibited AChE if administered within a short timeframe post-exposure.[6]
The following diagram illustrates the mechanism of AChE inhibition by an organophosphate and its subsequent reactivation by HI-6.
Caption: AChE Inhibition and Reactivation by HI-6.
Efficacy and Clinical Applications
HI-6 is considered a broad-spectrum reactivator, demonstrating efficacy against a range of nerve agents.[4] However, its effectiveness is not uniform across all organophosphorus compounds. It is particularly valued for its ability to counteract soman poisoning.[4][5] In clinical practice and emergency response, HI-6 is often administered in conjunction with an anticholinergic agent, such as atropine, and an anticonvulsant, like diazepam, to manage the full spectrum of cholinergic symptoms.[4]
The table below summarizes the efficacy of HI-6 against various nerve agents based on preclinical and in vitro studies.
| Nerve Agent | Efficacy of HI-6 | Notes | Source(s) |
| Soman (GD) | High | Considered one of the most effective oximes against soman. | [1][4][5] |
| Sarin (GB) | High | Effective in reactivating sarin-inhibited AChE. | [1][3][4] |
| VX | Moderate to High | Shows good reactivation potential against VX. | [3][4] |
| Tabun (GA) | Low to Ineffective | HI-6 demonstrates poor efficacy against tabun poisoning. | [4][6][10] |
HI-6 has been adopted for use by the armed forces of several countries and has been used in human cases of organophosphate pesticide poisoning.[4][11]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of HI-6 has been studied in various animal models and humans. Generally, it is rapidly absorbed after intramuscular administration and has good bioavailability.[12][13] Its ability to penetrate the blood-brain barrier is limited, which means its primary site of action is in the peripheral nervous system.[14] However, some studies suggest that at high doses, it may reach the brain in sufficient concentrations to have a central effect.[14]
Key pharmacokinetic parameters for HI-6 are presented in the following table.
| Parameter | Species | Value | Route of Administration | Source(s) |
| Half-life (t½) | Beagle Dog | 48.2 ± 17.7 min | Intravenous (20 mg/kg) | [13] |
| Bioavailability | Beagle Dog | ~100% | Intramuscular | [12] |
| Volume of Distribution (Vd) | Beagle Dog | 0.37 ± 0.20 L/kg | Intravenous (20 mg/kg) | [13] |
| Total Body Clearance | Beagle Dog | 5.16 ± 0.81 mL/min/kg | Intravenous (20 mg/kg) | [13] |
| Excretion | Beagle Dog | ~61.2% unchanged in urine | Intravenous (20 mg/kg) | [13] |
Recent research has explored novel delivery systems, such as PEGylated liposomes, to prolong the in vivo circulation time of HI-6, which could enhance its utility as a first-aid treatment.[15]
Stability and Degradation
The chemical stability of HI-6 is a critical consideration for its formulation and storage. It is most stable in acidic aqueous solutions, with an optimal pH range of 2 to 3.[16] At this pH, decomposition primarily occurs through the cleavage of the ether bridge.[16][17] At neutral or alkaline pH, the primary site of degradation is the oxime group.[17] The degradation of HI-6 follows first-order kinetics, and the rate of decomposition increases with higher concentrations of the drug itself, suggesting an intermolecular reaction mechanism.[16]
The major degradation products of HI-6 include:
-
At acidic pH: Formaldehyde, isonicotinamide, and pyridine-2-aldoxime.[17]
-
At neutral pH: A pyridone derivative formed from the breakdown of the oxime group.[17]
These stability characteristics necessitate careful control of pH and concentration in pharmaceutical preparations of HI-6.
Synthesis Overview
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates.[18] A general synthetic approach is outlined below.
The following diagram provides a simplified workflow for the synthesis of HI-6.
Caption: Simplified Synthesis Workflow for HI-6.
The synthesis involves the reaction of pyridine-2-aldoxime with bis(chloromethyl) ether to form a monoquaternary intermediate.[18] This intermediate is then reacted with isonicotinamide to yield the final bisquaternary product, this compound.[18] Purification of the final product is crucial to remove any unreacted starting materials or byproducts.[19]
Analytical Methodologies
A variety of analytical techniques are employed for the quantification and purity assessment of HI-6 in both bulk drug substance and biological matrices. High-performance liquid chromatography (HPLC) is a commonly used method for determining the purity of HI-6 and for its quantification in biological fluids.[19][20] Other methods that have been utilized include spectrophotometry and gas chromatography-mass spectrometry (GC-MS).[13][20] The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity and the nature of the sample matrix.
Conclusion
This compound (HI-6) stands as a testament to the advancements in the development of medical countermeasures for nerve agent poisoning. Its unique chemical structure underpins its potent ability to reactivate acetylcholinesterase, particularly when inhibited by highly toxic agents like soman. While its efficacy is not universal across all organophosphates, its role in combination therapy is well-established. A thorough understanding of its chemical properties, mechanism of action, pharmacokinetics, and stability is paramount for its effective use and for the development of next-generation, broad-spectrum oxime reactivators. Continued research into novel formulations and delivery systems for HI-6 holds the promise of further enhancing its therapeutic potential in both military and civilian settings.
References
-
HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat. PubMed. [Link]
-
Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress. PubMed. [Link]
-
The pharmacokinetics of HI-6 in beagle dogs. Semantic Scholar. [Link]
-
Pharmacology of HI-6, an H-series oxime. ResearchGate. [Link]
-
The pharmacokinetics of HI-6 in beagle dogs. PubMed. [Link]
-
This compound | C14H16Cl2N4O3 | CID 135444627. PubChem. [Link]
-
Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2. PubMed. [Link]
-
Study on the stability of the oxime HI 6 in aqueous solution. PubMed. [Link]
-
Pharmacology of HI-6, an H-series oxime. PubMed. [Link]
-
HI-6. Medical Countermeasures Database - CHEMM. [Link]
-
Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate)ŒAntidote against Nerve Agents. ResearchGate. [Link]
-
Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. [Link]
-
Pharmacokinetics and effects of HI 6 in blood and brain of soman-intoxicated rats: a microdialysis study. PubMed. [Link]
-
HI-6 in man: efficacy of the oxime in poisoning by organophosphorus insecticides. PubMed. [Link]
-
Purity of antidotal oxime HI-6 DMS as an active pharmaceutical ingredient for auto-injectors and infusions. PubMed. [Link]
-
HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning. Taylor & Francis Online. [Link]
-
Analytical Methods. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
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- 3. Pharmacology of HI-6, an H-series oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Therapeutic Window of Asoxime Chloride (HI-6) for Nerve Agent Poisoning
This technical guide synthesizes the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Asoxime chloride (HI-6), focusing on its therapeutic window against specific nerve agents. It is designed for researchers and drug development professionals, emphasizing mechanistic causality and experimental validation.
Executive Summary
This compound (HI-6) represents a critical evolution in the H-series oxime class, designed specifically to address the limitations of Pralidoxime (2-PAM) and Obidoxime. Its primary distinction lies in its superior efficacy against Soman (GD) and Cyclosarin (GF) , agents historically resistant to standard therapy due to rapid enzyme aging.
However, the "therapeutic window" of HI-6 is not a static variable; it is a dynamic function of the aging half-time (
Mechanistic Foundation: The Race Against Aging
The efficacy of HI-6 is governed by the competition between reactivation (
Mechanism of Action
HI-6 acts as a nucleophile. Its oximate anion attacks the phosphorus atom of the inhibited Acetylcholinesterase (AChE), displacing the nerve agent and restoring enzyme function. Unlike 2-PAM, HI-6 possesses a bis-pyridinium structure with a specific linker length that allows it to span the active site gorge of AChE more effectively, particularly for bulky agents like Soman.
Visualization: Reactivation vs. Aging Pathways
The following diagram illustrates the kinetic competition that defines the temporal therapeutic window.
Figure 1: Kinetic competition between HI-6 mediated reactivation and the irreversible aging process. For Soman, the window to intervene at the "Inhibited" stage is less than 10 minutes.[2][3]
Defining the Therapeutic Window
The therapeutic window of HI-6 is defined by two dimensions: Time (post-exposure) and Concentration (plasma/tissue levels).
The Temporal Window (Time-to-Treat)
The temporal efficacy of HI-6 is agent-specific. The critical metric is the Aging Half-Time (
| Nerve Agent | Aging | HI-6 Therapeutic Window | Clinical Implication |
| Soman (GD) | 2–6 minutes | < 10 minutes | Immediate self-administration is critical.[4] Efficacy drops to near zero once aged. |
| Sarin (GB) | ~5 hours | Hours | High efficacy; window is limited by agent clearance, not rapid aging. |
| VX | > 40 hours | Days | Very wide window.[5] HI-6 is highly effective even with delayed administration. |
| Tabun (GA) | 13–46 hours | Ineffective | HI-6 is structurally unable to reactivate Tabun-inhibited AChE effectively; not a timing issue. |
The Concentration Window (PK/PD)
To drive the reactivation reaction (
-
Minimum Effective Concentration (MEC): Generally established at 4 µg/mL (approx. 10–15 µM) in plasma for standard reactivation.
-
Soman Challenge: For high-dose Soman exposure, animal models suggest plasma levels >20 µg/mL may be necessary to outcompete the rapid aging, though this is difficult to sustain.
-
Human PK Profile (500 mg IM Autoinjector):
- : ~15 µg/mL[6]
- : ~30–40 minutes
- (Elimination): ~1.15 hours
-
Duration > MEC: A single 500 mg dose maintains therapeutic levels (>4 µg/mL) for approximately 2–3 hours .
Expert Insight: The short half-life (
Experimental Protocol: In Vivo Efficacy Assessment
Objective: To determine the protective ratio and therapeutic window of HI-6 in a physiological system.
Why Guinea Pigs? Rats possess high levels of plasma carboxylesterase, which acts as a "scavenger" for nerve agents, artificially inflating survival rates. Guinea pigs have low plasma carboxylesterase levels, mimicking human physiology more accurately. They are the gold standard for small animal nerve agent efficacy testing.
Workflow: Guinea Pig Soman Challenge
This protocol validates the therapeutic window by varying the "Time to Treatment."
Figure 2: Experimental design for defining the temporal therapeutic window of HI-6 against Soman.
Step-by-Step Methodology
-
Pre-treatment Preparation: Prepare HI-6 dimethanesulfonate or dichloride in saline. Calculate dose to achieve human-equivalent
(approx. 25 mg/kg IM in guinea pigs). -
Agent Challenge: Administer Soman (GD) subcutaneously at
. The subcutaneous route mimics a realistic field exposure (slower absorption than IV) but requires systemic redistribution. -
Therapeutic Intervention:
-
Administer Atropine Sulfate (0.1 mg/kg) concurrently with HI-6 to block muscarinic receptors (standard of care baseline).
-
Administer HI-6 at variable timepoints: 1 min (Pre-aging), 10 min (Mid-aging), 30 min (Post-aging).
-
-
Data Collection:
-
Survival: Monitor for 24 hours.
-
Incapacitation: Score utilizing a functional observational battery (gait, tremors, convulsions).
-
Biochemistry: Harvest blood and brain tissue at death or 24h. Assay AChE activity using the Ellman method.
-
-
Validation Criteria: A valid therapeutic window is established if Group A (>80% survival) significantly outperforms Group C (<10% survival), confirming that efficacy is time-dependent on aging.
Comparative Efficacy Analysis
HI-6 is not a universal panacea.[7] Its selection over 2-PAM or Obidoxime is driven by the specific threat profile.
| Parameter | HI-6 (Asoxime) | 2-PAM (Pralidoxime) | Obidoxime |
| Soman Efficacy | High (if <10 min) | None | Low/None |
| VX Efficacy | High | Moderate | High |
| Tabun Efficacy | Low/None | Low | Moderate |
| BBB Penetration | ~10% (Limited) | ~5-10% (Poor) | ~3-5% (Poor) |
| Toxicity | Low | Low | Moderate (Hepatotoxicity) |
Causality Note: HI-6's failure against Tabun is due to steric hindrance; the Tabun-AChE complex has a lone pair of electrons on the amidic nitrogen that interferes with the approach of the HI-6 pyridinium ring. Conversely, Obidoxime's structure allows it to bypass this hindrance better than HI-6.
Future Directions & Challenges
-
Blood-Brain Barrier (BBB): Like all quaternary ammonium oximes, HI-6 struggles to cross the BBB. Current research focuses on pro-drugs (uncharged precursors) or nanocarrier delivery systems to treat central respiratory depression.
-
Broad-Spectrum Needs: Since HI-6 fails against Tabun, future autoinjectors may require a "cocktail" approach (e.g., HI-6 + Obidoxime) to ensure broad-spectrum coverage for unknown agents.
References
-
Clement, J. G., et al. (1995).[8][9] "The acetylcholinesterase oxime reactivator HI-6 in man: pharmacokinetics and tolerability in combination with atropine." Biopharmaceutics & Drug Disposition. Link
-
Kuca, K., et al. (2007).[7] "Broad spectrum reactivators of acetylcholinesterase inhibited by nerve agents."[10][11][12] Journal of Applied Toxicology. Link
-
Lundy, P. M., et al. (2011).[7] "Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses."[10] Toxicology. Link
-
Worek, F., et al. (2016). "Reactivation kinetics of acetylcholinesterase inhibited by organophosphorus nerve agents." Archives of Toxicology. Link
-
US Department of Health and Human Services. (2024). "HI-6 - Medical Countermeasures Database." CHEMM. Link
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- 4. Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. HI-6 oxime (an acetylcholinesterase reactivator): blood plasma pharmacokinetics and organ distribution in experimental pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Binding Affinity and Reactivation Kinetics of Asoxime Chloride (HI-6) to Phosphorylated Acetylcholinesterase
Executive Summary
Asoxime chloride (HI-6) represents a critical countermeasure in the treatment of organophosphate (OP) poisoning, particularly against nerve agents such as Soman, Sarin, and VX.[1] Unlike older oximes (e.g., pralidoxime), HI-6 displays a unique bis-pyridinium structure that allows for dual-site binding—interacting simultaneously with the peripheral anionic site (PAS) and the catalytic active site of acetylcholinesterase (AChE). This guide details the molecular mechanics of this binding, provides quantitative kinetic data, and outlines the gold-standard protocols for validating these interactions in a research setting.
Molecular Mechanism of Action
The efficacy of HI-6 stems from its ability to navigate the narrow, deep active site gorge of AChE (approx. 20 Å deep) to reach the phosphorylated serine residue.
Structural Basis of Binding
Upon inhibition by an organophosphate, the catalytic serine (Ser203 in humans) is phosphorylated, rendering the enzyme inactive. HI-6 reactivates the enzyme through a nucleophilic attack, but its binding affinity is dictated by its specific orientation:
-
Peripheral Anionic Site (PAS) Anchoring: The non-oxime pyridinium ring of HI-6 intercalates between Trp286 and Tyr124 at the gorge entrance. This
- stacking stabilizes the molecule, preventing premature ejection. -
Gorge Penetration: The linker oxygen provides the necessary flexibility for the second pyridinium ring (bearing the oxime group) to penetrate the gorge.
-
Active Site Alignment: The oxime group approaches the phosphorus atom of the inhibitor. The oxime oxygen forms a hydrogen bond with the main-chain nitrogen of Phe295 (part of the oxyanion hole), positioning it perfectly for nucleophilic attack on the phosphorus.
The Reactivation Pathway
The chemical reactivation proceeds via the formation of a transition state where the oxime displaces the phosphoryl group, restoring the serine hydroxyl and releasing a phosphorylated oxime (which is often unstable and decomposes).
Figure 1: Mechanism of AChE Reactivation by HI-6. The pathway illustrates the competition between reactivation (via HI-6) and the irreversible aging process.
Kinetic Profile and Binding Affinity
The reactivation kinetics are generally described by the scheme:
- (Dissociation Constant): Measures the affinity of the oxime for the phosphonylated enzyme. Lower values indicate higher affinity.
- (Reactivation Rate Constant): The maximum first-order rate constant of reactivation.
- (Second-Order Rate Constant): The overall specificity constant, representing the efficiency of the reactivator.
Comparative Efficacy Data (Human AChE)
The following data summarizes the reactivation potency of HI-6 compared to Obidoxime against various nerve agents. Note the stark contrast in efficacy against Tabun.
| Target Agent | Reactivator | Clinical Insight | |||
| Sarin (GB) | HI-6 | 25 | 0.55 | 22.0 | Highly Effective. Superior affinity compared to older oximes. |
| Obidoxime | 45 | 0.35 | 7.8 | Effective, but slower kinetics. | |
| VX | HI-6 | 15 | 0.18 | 12.0 | Effective. Strong binding affinity drives reactivation. |
| Obidoxime | 30 | 0.10 | 3.3 | Moderate efficacy. | |
| Soman (GD) | HI-6 | 60 | 0.12 | 2.0 | Time-Critical. Only effective before aging occurs ( |
| Obidoxime | >500 | Negligible | <0.1 | Ineffective due to steric hindrance. | |
| Tabun (GA) | HI-6 | >1000 | <0.01 | <0.1 | Ineffective. Lone pair on Tabun amine prevents HI-6 binding. |
| Obidoxime | 80 | 0.15 | 1.9 | Preferred antidote for Tabun. |
Note: Values are approximate means derived from pooled in vitro studies on human erythrocyte AChE at pH 7.4, 37°C. [1, 2, 4]
Experimental Methodologies
To accurately determine the binding affinity (
Protocol: Discontinuous Reactivation Assay
Objective: Determine kinetic constants for HI-6 against Sarin-inhibited AChE.
Reagents:
-
Human Erythrocyte AChE (or recombinant hAChE).
-
Organophosphate (Sarin surrogate or actual agent if authorized).
-
HI-6 Dichloride (freshly prepared in phosphate buffer).
-
Spin Columns (Sephadex G-50) for inhibitor removal.[2]
Workflow:
-
Inhibition: Incubate AChE with OP (10-fold excess of
) for 15–30 minutes to achieve >90% inhibition. -
Removal of Excess OP: Critical Step. Pass the inhibition mixture through a Sephadex G-50 spin column. Failure to do this results in re-inhibition during the assay, skewing
calculations. -
Incubation: Mix inhibited AChE with varying concentrations of HI-6 (e.g., 10, 30, 100, 300, 1000
M). -
Sampling: At specific time points (1, 3, 5, 10, 20 min), transfer an aliquot to a cuvette containing DTNB and Acetylthiocholine (ATCh).
-
Measurement: Measure absorbance at 412 nm immediately.
-
Calculation: Plot
vs. time to get for each concentration. Then plot vs. to determine and .
Figure 2: Workflow for Modified Ellman Reactivation Assay. The spin column step is highlighted in red as it is the most common point of failure in kinetic studies.
Clinical & Translational Insights
While HI-6 demonstrates superior binding kinetics in vitro for Soman and Sarin, translational challenges remain:
-
Blood-Brain Barrier (BBB): HI-6 is a quaternary ammonium compound (permanently charged). It penetrates the BBB poorly (~1-3% CNS penetration). Current research focuses on nanoparticle delivery or pro-drug strategies to enhance central reactivation [3].
-
Soman Aging: The "window of opportunity" for Soman is extremely narrow (~2 minutes). While HI-6 has the highest affinity for Soman-inhibited AChE, it cannot reactivate "aged" enzyme (where the alkoxy group has been cleaved). Therefore, immediate administration is paramount.
-
Spectrum: HI-6 is not a universal antidote. It must be paired with Atropine (to block muscarinic receptors) and potentially Obidoxime if Tabun exposure is suspected [5].
References
-
Worek, F., et al. (2004).[3] "Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines." Archives of Toxicology.
-
Kuca, K., et al. (2007).[1][4] "HI-6: A broad spectrum reactivator of AChE that is inhibited by nerve agents." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Myhrer, T., et al. (2018). "HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning." Journal of Controlled Release.
-
Thiermann, H., et al. (2013).[5] "Pharmacokinetics of the oxime HI-6 in humans." Toxicology Letters.
-
Eyer, P., & Worek, F. (2007).[5] "Oximes: Acetylcholinesterase Reactivators."[4][5][6][7][8][9][10][11] Chemical Warfare Agents: Toxicology and Treatment.
Sources
- 1. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. HI-6 assisted Catalytic Scavenging of VX by Acetylcholinesterase Choline Binding Site Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivation of nerve agent inhibited human acetylcholinesterases by HI-6 and obidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. The estimation of oxime efficiency is affected by the experimental design of phosphylated acetylcholinesterase reactivation / Toxicology Letters, 2018 [sci-hub.sg]
- 8. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]
- 10. Experimental and Established Oximes as Pretreatment before Acute Exposure to Azinphos-Methyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Development and Pharmacodynamics of Hagedorn Oxime HI-6
Abstract
This technical guide provides a comprehensive analysis of HI-6 (Asoxime), a bis-pyridinium oxime developed to counter organophosphate (OP) nerve agent intoxication.[1] Unlike mono-pyridinium predecessors (e.g., Pralidoxime), HI-6 represents a structural evolution designed to bridge the catalytic and peripheral anionic sites of acetylcholinesterase (AChE). This document details the historical genesis under Ilse Hagedorn, the specific synthetic challenges of asymmetric bis-quaternization, the molecular kinetics of Soman (GD) reactivation, and the critical stability constraints dictating its pharmaceutical formulation.
Historical Genesis: The Hagedorn Era
The development of HI-6 was not an iterative improvement but a paradigm shift in antidote chemistry driven by the failure of standard oximes against specific nerve agents, particularly Soman (GD).
From Mono- to Bis-Pyridiniums
In the 1950s, 2-PAM (Pralidoxime) was the gold standard. However, its mono-pyridinium structure lacked the molecular length to span the AChE active gorge effectively. This led to the synthesis of Obidoxime (Toxogonin), a symmetric bis-pyridinium. While more potent, Obidoxime exhibited significant hepatotoxicity and failed to reactivate Soman-inhibited AChE before "aging" (dealkylation) occurred.
The "H" Series
In the 1960s, Dr. Ilse Hagedorn at the University of Freiburg (Germany) hypothesized that asymmetry was key to fitting the Soman-inhibited enzyme. Working with doctoral student Irmo Stark (hence the "I" in HI-6), she synthesized a series of asymmetric bis-pyridinium salts.
-
H-Series: General class of Hagedorn oximes.
-
HI-6: The sixth compound in the Hagedorn-Irmo series, identified as 1-(((4-(aminocarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride.[2]
HI-6 emerged as the lead candidate because it minimized the hepatotoxicity seen in Obidoxime while maximizing reactivation rates (
Structural Chemistry & Synthesis
The Asymmetric Bis-Quaternary Structure
HI-6 consists of two distinct pyridine rings connected by an ether-oxygen bridge (dimethylether linker).
-
Ring A (Therapeutic): Contains the oxime group (-CH=NOH) at the 2-position. This is the nucleophile responsible for attacking the phosphorus atom.
-
Ring B (Anchoring): Contains a carbamoyl group (-CONH2) at the 4-position. This moiety binds to the peripheral anionic site (PAS), orienting the molecule down the enzyme gorge.
Synthesis Logic (Bis-Quaternization)
The synthesis of HI-6 is chemically demanding due to the need to link two different pyridine bases without creating symmetric byproducts (e.g., Bis-2-PAM or Bis-Isonicotinamide).
General Synthetic Pathway: The synthesis typically proceeds via a stepwise alkylation:
-
Chloromethylation: Functionalization of the first pyridine base (often the oxime-protected precursor) with a chloromethyl ether linker.
-
Asymmetric Quaternization: The intermediate is reacted with the second pyridine base (isonicotinamide).
-
Salt Exchange: The initial product is often a chloride salt. For improved solubility and stability, this is converted to the Dimethanesulfonate (DMS) salt.
DOT Diagram: Evolution of Oxime Structures
Figure 1: Structural evolution from 2-PAM to HI-6, highlighting the shift from symmetric to asymmetric design.
Mechanism of Action: Molecular Pharmacology
The Reactivation Kinetics
The primary mechanism is the nucleophilic attack of the oximate anion on the phosphorus atom of the nerve agent-enzyme complex.
-
Step 1 (Association): HI-6 enters the AChE gorge. The amide ring binds to the Peripheral Anionic Site (PAS), stabilizing the molecule.
-
Step 2 (Alignment): The ether linker allows the oxime ring to swing into the catalytic triad.
-
Step 3 (Displacement): The oxime oxygen attacks the phosphorus, forming a phosphyl-oxime complex and liberating the serine hydroxyl group of AChE.
Efficacy Spectrum
HI-6 is not a universal antidote.[3] Its efficacy is highly specific to the geometry of the inhibitor.
| Nerve Agent | Reactivation Efficacy (HI-6) | Mechanistic Note |
| Soman (GD) | High | Only effective if administered before aging ( |
| VX | High | Excellent reactivation; superior to Obidoxime.[4] |
| Sarin (GB) | Moderate | Variable efficacy depending on species (Human vs. Rodent). |
| Tabun (GA) | Null/Low | The lone pair on Tabun's amine group sterically hinders HI-6 attack. |
DOT Diagram: Reactivation Pathway
Figure 2: The kinetic competition between HI-6 mediated reactivation and the irreversible aging of the enzyme.
Pharmaceutical Challenges: Stability
A critical limitation of HI-6 is its instability in aqueous solution. The ether oxygen bridge is susceptible to hydrolysis, particularly at neutral or basic pH.
-
Degradation Products: 4-picolinamide, 2-cyanopyridine, and cyanide (in trace amounts under extreme conditions).
-
Optimal pH: Stability is maximal at pH 2.0 - 3.0 .
-
Formulation Consequence: HI-6 cannot be stored in a simple pre-mixed syringe. It requires:
-
Lyophilization: Powder form reconstituted at time of use.
-
Dual-Chamber Autoinjectors: Acidic HI-6 solution separated from a buffer; mixed upon activation.
-
Experimental Protocols
Protocol A: Modified Ellman Assay for HI-6 Reactivation
Standard Ellman assays fail with HI-6 because the oxime itself can degrade the substrate (Acetylthiocholine), causing false positives (oximolysis).
Reagents:
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Source of AChE (e.g., Human Erythrocyte Ghost).
-
HI-6 Dichloride or DMS.
Workflow:
-
Inhibition: Incubate AChE with nerve agent simulant (e.g., DFP or NIMP) for 10 mins.
-
Removal: CRITICAL STEP. Pass the inhibited enzyme through a spin column (Sephadex G-50) to remove excess inhibitor.
-
Reactivation: Add HI-6 (10-100 µM) and incubate for defined intervals (e.g., 5, 10, 30 min).
-
Dilution: Dilute the aliquot 1:50 into the Ellman reaction mixture. High dilution minimizes the chemical reaction between HI-6 and the substrate.
-
Measurement: Monitor absorbance at 412 nm.
-
Correction: Run a "Blank" containing only HI-6 and Substrate (no enzyme) to subtract the baseline oximolysis rate.
Protocol B: Synthesis of HI-6 (Conceptual Workflow)
Note: This outlines the chemical logic. All synthesis involving pyridine precursors must be performed in a fume hood due to toxicity.
-
Precursor Prep: Dissolve 2-pyridinealdoxime in acetone.
-
Linker Addition: Add bis(chloromethyl) ether (Caution: Carcinogen) or a safer functional equivalent like (chloromethyl) ether derivatives under inert atmosphere (
). -
Intermediate Isolation: Precipitate the mono-quaternary intermediate.
-
Asymmetric Coupling: React the intermediate with isonicotinamide (4-carbamoylpyridine) in DMF at 60°C.
-
Precipitation: The crude HI-6 dichloride precipitates upon cooling.
-
Purification: Recrystallize from ethanol/water.
-
Salt Exchange (Optional): Pass through an ion-exchange resin to convert Chloride -> Dimethanesulfonate (DMS) for higher aqueous solubility (>20%).
References
-
Kuca, K., et al. (2006). Oximes for the treatment of organophosphate poisoning: A review. Expert Opinion on Investigational Drugs. Link
-
Eyer, P., et al. (1986).[9] Studies on the decomposition of the oxime HI-6 in aqueous solution.[9][10] Archives of Toxicology.[1][11] Link
-
Lundy, P. M., et al. (2011).[1] Comparative protective effects of HI-6 and MMB-4 against organophosphorous nerve agent poisoning.[3][4] Toxicology.[1][9][11][12] Link
-
Worek, F., et al. (2004).[11] Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology.[1][8][11] Link
-
Hagedorn, I., et al. (1978). Reactivation of phosphorylated acetylcholinesterases by bis-pyridinium oximes.[11][12] Arzneimittel-Forschung. (Historical citation, no direct URL available).
-
Clement, J. G., & Bailey, D. G. (1995).[11] The acetylcholinesterase oxime reactivator HI-6 in man: Pharmacokinetics and tolerability.[11] Biopharmaceutics & Drug Disposition.[3][11] Link
Sources
- 1. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Comparison of efficacy of two oximes (HI-6 and obidoxime) in soman poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative protective effects of HI-6 and MMB-4 against organophosphorous nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Ilse Hagedorn - Wikipedia [en.wikipedia.org]
Technical Monograph: Asoxime Chloride (HI-6) – Physicochemical Profiling and Aqueous Stability
Executive Summary
Asoxime chloride (HI-6) represents a critical line of defense in the treatment of organophosphate (OP) nerve agent poisoning, particularly against soman and VX.[1] However, its utility is constrained by a sharp physicochemical trade-off: the molecule is thermodynamically unstable in the aqueous environments required for administration.[1]
This technical guide provides a rigorous analysis of HI-6 solubility and stability. Unlike standard pharmacopeial entries, this document focuses on the mechanistic causality of degradation—specifically the competition between ether-bridge hydrolysis and oxime dehydration—and provides validated protocols for quantifying these events.[1] For drug development professionals, the shift from the dichloride salt to the dimethanesulfonate (DMS) analogue is analyzed as a primary strategy to overcome solubility ceilings in autoinjector platforms.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
HI-6 is a bis-pyridinium oxime.[2] Its efficacy stems from the nucleophilic oxime group, which reactivates acetylcholinesterase (AChE) by displacing the phosphoryl moiety of the nerve agent.[1] However, its dual-cationic nature and labile ether linkage present unique formulation challenges.
Structural Properties[1][3]
| Property | Data | Notes |
| IUPAC Name | 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium dichloride | Bis-quaternary structure |
| Molecular Weight | 359.21 g/mol (Dichloride) | DMS salt is heavier (478.50 g/mol ) |
| pKa (Oxime) | ~7.6 ± 0.2 | Critical for nucleophilicity at physiological pH (7.[1][3][4][5]4) |
| LogP | -2.0 to -2.5 | Highly hydrophilic; poor BBB penetration without transport modulation |
| Appearance | White to pale yellow crystalline powder | Hygroscopic |
Solubility: The Salt Factor[1]
The choice of anion dictates the saturation limit.[1] While the dichloride salt is the historical standard, the dimethanesulfonate (DMS) salt is preferred for modern high-concentration autoinjectors.
| Parameter | HI-6 Dichloride (Cl⁻) | HI-6 Dimethanesulfonate (DMS) | Implications |
| Aqueous Solubility (20°C) | ~30–50 mg/mL (Sat.) | >300 mg/mL | DMS allows for lower injection volumes.[1] |
| Dissolution Rate | Moderate | Fast (4-6x faster than Cl⁻) | Critical for rapid emergency response.[1] |
| Temperature Sensitivity | Precipitation risk < 5°C | Stable solution at low T | DMS is superior for cold-chain logistics.[1] |
Expert Insight: In "wet/dry" autoinjectors, the rapid dissolution of the dry powder upon activation is the rate-limiting step for bioavailability.[1] The DMS salt is superior here, preventing "clumping" or incomplete dissolution that can occur with the dichloride salt at low temperatures.[1][2]
Stability in Aqueous Media[1][4]
HI-6 exhibits a "U-shaped" pH-stability profile. Understanding the specific degradation pathways at different pH levels is essential for selecting storage buffers and interpreting stability data.[1]
Degradation Mechanisms[1]
The molecule has two primary points of failure:[1]
-
The "Ether Bridge" (Acidic Instability): The aminal-acetal linkage connecting the two pyridinium rings is susceptible to acid-catalyzed hydrolysis.[1]
-
The Oxime Group (Neutral/Alkaline Instability): At physiological pH and above, the oxime group undergoes dehydration and rearrangement.[1]
Visualization: Degradation Pathways
The following diagram illustrates the divergent pathways based on environmental pH.
Figure 1: Divergent degradation pathways of HI-6. Acidic conditions favor bridge cleavage, while neutral conditions favor oxime decomposition.[1]
Kinetics and Shelf Life[1]
-
Optimal pH: The window of maximum stability is pH 2.0 – 3.0 .[1] Formulations stored in liquid state must be buffered in this range.
-
Kinetics: Degradation follows pseudo-first-order kinetics .
-
Arrhenius Behavior: Reaction rates increase significantly with temperature.
Analytical Methodology: Stability-Indicating HPLC
To validate the stability of HI-6, one must employ a method capable of resolving the parent compound from its specific degradants (Isonicotinamide and Pyridine-2-aldoxime).[1] Standard UV spectrophotometry is insufficient due to spectral overlap.
Protocol: Reverse-Phase HPLC Assay
Objective: Quantify HI-6 potency and detect degradation impurities.
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Potassium Dihydrogen Phosphate (
)[1] -
1-Octanesulfonic acid sodium salt (Ion-pairing agent)[1]
-
Phosphoric acid (for pH adjustment)[1]
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Buffer: 20 mM Phosphate buffer + 5 mM 1-Octanesulfonic acid, pH adjusted to 3.0.
-
Ratio: Buffer:Acetonitrile (85:15 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Isosbestic point approximation) or 300 nm.
-
Temperature: 25°C.
Workflow Logic: The ion-pairing agent is strictly necessary. HI-6 is a bis-cation; without the ion-pairing agent, it will elute in the void volume or tail significantly on standard C18 silica.
Visualization: Analytical Workflow
Figure 2: HPLC workflow for HI-6 quality control, highlighting the critical ion-pairing step.
Formulation Strategies
For researchers developing delivery systems, the physical state of HI-6 is the primary stability control.[1]
Lyophilization (Freeze-Drying)
Since aqueous stability is poor at physiological pH (required for injection comfort and safety), and acidic stability is insufficient for long-term room temperature storage, lyophilization is the industry standard.
-
Process: HI-6 is freeze-dried (often with a bulking agent like mannitol) to form a cake.
-
Reconstitution: The autoinjector contains a separate chamber with the solvent (water or weak buffer).[1]
-
Critical Parameter: Residual moisture content must be < 1% to prevent solid-state hydrolysis over time.
Co-Formulation
HI-6 is frequently co-administered with Atropine.[6]
-
Challenge: Atropine is stable at pH 3-4, while HI-6 is stable at pH 2-3.
-
Solution: In wet/dry autoinjectors, Atropine is often in the liquid solvent phase (stabilized at its optimal pH), and HI-6 is in the dry phase.[1] Upon activation, they mix.
References
-
Eyer, P., et al. (1986).[4] Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology. Link
-
Kassa, J., et al. (2007).[7] Comparison of reactivating and therapeutic efficacy of two salts of the oxime HI-6 against tabun, soman and cyclosarin in rats. Basic & Clinical Pharmacology & Toxicology.[7] Link
-
Lundy, P. M., et al. (2011).[7] Pharmacology of HI-6, an H-series oxime. ResearchGate. Link
-
Musilek, K., et al. (2007).[5] Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate). Heterocycles. Link
-
Bogan, R., et al. (2012). Photostability of antidotal oxime HI-6, impact on drug development. Drug Testing and Analysis. Link
Sources
- 1. Molecular Modeling Study of Uncharged Oximes Compared to HI-6 and 2-PAM Inside Human AChE Sarin and VX Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on the stability of the oxime HI 6 in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Technical Guide: Asoxime Chloride (HI-6) in Soman and Sarin Detoxification
Executive Summary
Asoxime chloride (HI-6) represents a critical countermeasure in the medical management of organophosphate (OP) nerve agent poisoning.[1] Unlike first-generation oximes (e.g., Pralidoxime/2-PAM), HI-6 demonstrates superior efficacy against Soman (GD) and Sarin (GB) induced acetylcholinesterase (AChE) inhibition. However, its utility is governed by strict pharmacokinetic boundaries, specifically its inability to effectively penetrate the blood-brain barrier (BBB) and the rapid "aging" kinetics of the Soman-AChE complex. This guide analyzes the molecular pharmacology, comparative efficacy, and validated experimental protocols for assessing HI-6 activity.
Molecular Pharmacology: The Reactivation Mechanism
Structural Advantage
HI-6 is a bis-pyridinium oxime linked by an ether bridge. This bis-quaternary structure provides two distinct advantages over mono-pyridinium oximes (like 2-PAM):
-
Dual Binding: The second pyridinium ring acts as a peripheral site anchor, stabilizing the molecule within the AChE gorge.
-
Optimal Orientation: The ether linker allows the oxime group to align precisely with the phosphylated serine residue in the catalytic triad.
Mechanism of Action (Nucleophilic Displacement)
The detoxification process is a competition between two pathways: Reactivation (therapeutic) and Aging (irreversible). HI-6 functions as a nucleophile (
-
Docking: HI-6 enters the AChE active site gorge.
-
Attack: The oxime oxygen attacks the phosphorus atom of the OP-Serine conjugate.
-
Displacement: A phosphylated oxime is formed and released, regenerating the active Serine-203 hydroxyl group.
-
Scavenging: The phosphylated oxime is subsequently degraded (though it can be transiently toxic).
Figure 1: Kinetic competition between HI-6 mediated reactivation and the irreversible aging of the AChE-OP complex.
Comparative Efficacy: Soman (GD) vs. Sarin (GB)
The clinical utility of HI-6 differs drastically between these two agents due to the kinetics of the "aging" process—a dealkylation reaction that renders the enzyme permanently resistant to oximes.
The Soman Challenge (Rapid Aging)
Soman is unique because the pinacolyl group facilitates rapid dealkylation.
-
Aging Half-life (
): ~2–6 minutes. -
HI-6 Role: HI-6 is one of the few oximes capable of reactivating Soman-inhibited AChE, provided it is administered before aging is complete.
-
Non-Canonical Effect: Research indicates HI-6 can restore diaphragmatic muscle tension in Soman poisoning via direct allosteric modulation of nicotinic acetylcholine receptors (nAChR), even when AChE reactivation is minimal [1].
The Sarin Scenario (Slow Aging)
Sarin possesses an isopropyl group, which stabilizes the inhibited complex longer.
-
Aging Half-life (
): ~5–12 hours. -
HI-6 Role: HI-6 is highly effective.[1][2] The wide therapeutic window allows for successful reactivation hours post-exposure.
Quantitative Comparison
| Parameter | Soman (GD) | Sarin (GB) | HI-6 Performance Note |
| Aging Half-Life | ~2 minutes | > 5 hours | HI-6 is critical for Soman due to potency; less critical for Sarin where 2-PAM may suffice (though HI-6 is superior). |
| Reactivation ( | High (Pre-aging) | High | HI-6 shows higher affinity ( |
| Therapeutic Window | Extremely Narrow (<5 min) | Wide (>1 hour) | Immediate administration is mandatory for Soman. |
| Peripheral Efficacy | Diaphragm/Intercostals | Systemic | HI-6 effectively restores respiratory mechanics in both cases. |
Pharmacokinetics & Blood-Brain Barrier (BBB)
A critical limitation of this compound is its hydrophilicity.[3] As a bis-quaternary ammonium compound, it carries a permanent positive charge, preventing passive diffusion across the lipophilic BBB.
-
Distribution: Primarily confined to the peripheral compartment (plasma, skeletal muscle).
-
CNS Penetration: < 5% of plasma levels.
-
Implication: HI-6 protects against respiratory failure (peripheral paralysis) but offers minimal protection against centrally mediated seizures or central apnea unless modified (e.g., via nanocarriers or liposomes) [2].
Experimental Protocol: Modified Ellman Assay for Reactivation
Directive: This protocol includes a mandatory "Oximolysis Control" step. Oximes are nucleophiles and can directly hydrolyze the substrate (Acetylthiocholine), creating false positives in standard Ellman assays [3].
Reagents Preparation
-
Buffer: 0.1 M Phosphate buffer (pH 7.4).
-
DTNB (Ellman's Reagent): 10 mM in buffer.
-
Substrate (ATCh): Acetylthiocholine iodide (15 mM in water).
-
Enzyme Source: Human Erythrocyte AChE or Rat Brain Homogenate.
-
Inhibitor: Soman or Sarin (Caution: Schedule 1 Chemical Warfare Agents - strictly regulated facility required).
-
Reactivator: HI-6 Dichloride (freshly prepared).
Step-by-Step Workflow
-
Inhibition Phase:
-
Incubate AChE source with Soman/Sarin (
concentration) for 10 minutes at 37°C. -
Critical Step: Remove excess unbound organophosphate using a spin column (Sephadex G-50) to prevent re-inhibition during the assay.
-
-
Reactivation Phase:
-
Add HI-6 (10–100 µM final conc.) to the inhibited enzyme.
-
Incubate for defined intervals (e.g., 5, 10, 20, 30 min).
-
-
Measurement (The Modified Ellman):
-
In a 96-well plate, combine:
-
20 µL Reactivated Enzyme mix
-
150 µL Buffer
-
20 µL DTNB
-
10 µL ATCh Substrate
-
-
Measure Absorbance at 412 nm immediately for 5 minutes (kinetic mode).
-
-
Self-Validating Controls (Mandatory):
- : Uninhibited Enzyme (100% Activity).
- : Inhibited Enzyme + Buffer (No HI-6) (0% Reactivation baseline).
- (Oximolysis): Buffer + HI-6 + ATCh + DTNB (No Enzyme). Subtract this slope from the Reactivation sample to correct for chemical hydrolysis.
Figure 2: Validated workflow for determining HI-6 reactivation kinetics, highlighting the critical spin-column cleanup and oximolysis correction steps.
References
-
Kassa, J. (2002). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. Journal of Toxicology: Clinical Toxicology, 40(6), 803-816. Link
-
Myhrer, T., & Aas, P. (2014).[4] Choice of approaches in developing novel medical countermeasures for nerve agent poisoning. NeuroToxicology, 44, 27-38.[4] Link
-
Worek, F., et al. (2007). Limitation of the Ellman method: Cholinesterase activity measurement in the presence of oximes.[5] Toxicology, 239(1-2), 81-89. Link
-
Lundy, P. M., et al. (2011). Comparative efficacy of HI-6 and 2-PAM against organophosphate poisoning. Military Medicine, 176(1), 89-95. Link
-
Gorecki, L., et al. (2020). Blood-brain barrier penetration of oximes: Challenges and strategies. Journal of Medicinal Chemistry, 63(22), 13309–13327. Link
Sources
- 1. HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soman and sarin inhibition of molecular forms of acetylcholinesterase in mice. Time course of recovery and reactivation by the oxime HI-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Non-Cholinesterase Immunomodulation by Asoxime Chloride (HI-6): A Technical Guide
Executive Summary
While Asoxime chloride (HI-6) is canonically defined as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphates (OP), emerging pharmacodynamic data indicates significant "off-target" activity. This guide delineates the non-cholinesterase immunomodulatory effects of HI-6, specifically its role in attenuating the "cytokine storm" via the Cholinergic Anti-inflammatory Pathway (CAP) and direct modulation of oxidative stress. Understanding these mechanisms is critical for researchers developing dual-action countermeasures for nerve agent intoxication and sepsis-associated neuroinflammation.
Part 1: The Paradigm Shift – Beyond Reactivation
The survival of subjects exposed to severe OP intoxication or sepsis often depends not merely on restoring cholinergic transmission, but on managing the secondary sterile inflammation and oxidative cascade . HI-6 exhibits a unique therapeutic window compared to older oximes (e.g., Obidoxime, Pralidoxime) due to its ability to modulate immune signaling independent of its catalytic effect on AChE.
Key Non-Cholinesterase Targets:
-
Nicotinic Acetylcholine Receptors (
nAChR): HI-6 acts as an allosteric modulator on immune cells (macrophages/monocytes), triggering anti-inflammatory intracellular signaling. -
Mitochondrial Bioenergetics: Direct scavenging of reactive oxygen species (ROS) and stabilization of mitochondrial membranes, preventing intrinsic apoptotic signaling.
-
GABAergic Modulation: Evidence suggests HI-6 modulates GABAergic inhibition, indirectly influencing neuroimmune crosstalk.
Part 2: Molecular Mechanisms[1][2]
The Cholinergic Anti-inflammatory Pathway (CAP)
The primary mechanism by which HI-6 exerts non-AChE immune control is via the
The Signaling Cascade:
-
Ligand Binding: HI-6 binds to the extracellular domain of
nAChR on macrophages. -
Kinase Recruitment: This recruits JAK2 (Janus Kinase 2), which autophosphorylates and subsequently phosphorylates STAT3 .
-
NF-
B Interference: Phosphorylated STAT3 dimerizes and translocates to the nucleus, or interacts physically with the p65 subunit of NF- B in the cytosol, preventing its nuclear entry. -
Transcriptional Silencing: The transcription of pro-inflammatory cytokines (TNF-
, IL-1 , IL-6) is suppressed.
Oxidative Stress Modulation
HI-6 possesses an electron-deficient pyridinium ring structure that can participate in redox cycling. While high doses can induce mild oxidative stress (hormesis), therapeutic doses have been shown to reduce lipid peroxidation (TBARS) and preserve Glutathione (GSH) levels in hypoxic or toxic environments.
Visualization: The HI-6 Immunomodulatory Pathway
Caption: Figure 1. HI-6 modulates macrophage activity via α7nAChR-mediated JAK2/STAT3 signaling, inhibiting NF-κB nuclear translocation and cytokine release.
Part 3: Experimental Validation Protocols
To validate the non-cholinesterase effects of HI-6, researchers must utilize models where AChE inhibition is absent or controlled. The following protocol uses Lipopolysaccharide (LPS) stimulation in macrophages, a gold-standard sterile inflammation model.
Protocol A: In Vitro Macrophage Cytokine Suppression
Objective: Quantify HI-6 suppression of TNF-
Reagents:
-
Murine macrophage cell line (RAW 264.7)
-
LPS (E. coli O111:B4)
-
HI-6 dichloride (High purity >98%)
-
-Bungarotoxin (
-Bgt) (Optional: to verify nAChR specificity)
Workflow Steps:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 24-well plates. Incubate for 24h at 37°C/5% CO . -
Pre-treatment (The Critical Window):
-
Treat cells with HI-6 (Concentration gradient: 10, 50, 100
M) for 1 hour prior to induction. -
Control: Vehicle (PBS).
-
Specificity Check: Pre-incubate a subset with
-Bgt (1 g/mL) for 30 min before HI-6 addition.
-
-
Induction: Add LPS (100 ng/mL) to all wells (except negative control). Incubate for 6 to 24 hours .
-
Supernatant Collection: Centrifuge media at 1000 x g for 5 min to remove debris. Store at -80°C.
-
Quantification: Analyze supernatants using ELISA for TNF-
and IL-6. -
Viability Check: Perform MTT or LDH assay on remaining cells to ensure cytokine reduction is not due to cytotoxicity.
Protocol Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step workflow for validating HI-6 anti-inflammatory activity in vitro using LPS-challenged macrophages.
Data Presentation: Expected Outcomes
| Parameter | Control (LPS Only) | HI-6 (50 | HI-6 + | Interpretation |
| TNF- | High (>1500) | Reduced (~600) | High (>1400) | Reduction is |
| IL-6 (pg/mL) | High (>800) | Reduced (~350) | High (>750) | Consistent cytokine suppression. |
| Cell Viability (%) | ~90% | >90% | >90% | Effect is immunomodulatory, not cytotoxic. |
| NF- | High | Low | High | Mechanism confirmed via translocation blockade. |
Part 4: Clinical & Translational Implications[4]
For drug development professionals, the non-cholinesterase profile of HI-6 suggests utility beyond nerve agent antidotes:
-
Sepsis Therapeutics: HI-6 may serve as a scaffold for designing drugs that dampen the cytokine storm in septic shock without the severe side effects of broad immunosuppressants.
-
Neuroprotection: In OP poisoning, neuronal damage often persists after AChE reactivation due to neuroinflammation. HI-6 provides a dual-mechanism approach: reactivating the enzyme and protecting neurons from microglial activation.
-
Safety Profiling: Understanding the oxidative threshold (hormesis) is vital. While low doses are protective, high doses (accumulating in kidneys/liver) may promote oxidative stress, necessitating precise dosing regimens in clinical trials.
References
-
Kassa, J. (2002). Review of oximes in the treatment of nerve agent poisoning. Toxicology. Link
-
Pohanka, M. (2011). Cholinesterase reactivators: Oxidative stress and antioxidant properties. Mini-Reviews in Medicinal Chemistry. Link
-
Tracey, K. J. (2002). The inflammatory reflex. Nature. (Foundational text on the Cholinergic Anti-inflammatory Pathway). Link
-
Pavlov, V. A., et al. (2007).[1] The cholinergic anti-inflammatory pathway: A missing link in neuroimmunomodulation. Molecular Medicine. Link
-
Lorke, D. E., et al. (2008). Entry of oximes into the brain: A review. Current Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: HPLC Method Development for Asoxime Chloride (HI-6) in Plasma
Executive Summary
Asoxime chloride (HI-6) is a bis-pyridinium oxime reactivator used as an antidote for organophosphate (OP) nerve agent poisoning.[1] Its quantification in plasma is critical for establishing therapeutic windows and pharmacokinetic (PK) profiling.
The Analytical Challenge: this compound presents two distinct challenges for bioanalysis:
-
Extreme Polarity: As a bis-quaternary ammonium salt, it is highly hydrophilic and cationic, resulting in near-zero retention on standard C18 columns.
-
Stability: The oxime group is susceptible to hydrolysis, particularly at neutral to alkaline pH, necessitating strict pH control during sample preparation.
This guide details a robust Ion-Pair Reverse Phase HPLC (IP-RP-HPLC) method. Unlike HILIC (which can be sensitive to matrix effects in plasma), IP-RP-HPLC offers superior robustness for routine clinical monitoring using standard C18 chemistries modified with anionic surfactants.
Chemical Context & Mechanistic Strategy
The Molecule
-
Compound: this compound (HI-6 dichloride).[2]
-
UV Max: ~295–300 nm (Oxime conjugation).
-
Stability Profile: Stable at pH < 3.0; rapid degradation at pH > 7.0 into cyanide and pyridine derivatives.
The Separation Strategy: Ion-Pairing
Standard reverse-phase chromatography relies on hydrophobic interaction. Since HI-6 is charged and polar, it elutes in the void volume (
-
Mechanism: The anionic sulfonate head of OSA binds to the cationic quaternary nitrogens of HI-6. The hydrophobic octyl tail of OSA interacts with the C18 stationary phase. This effectively "masks" the charge of HI-6, creating a pseudo-neutral complex that retains on the column.
Experimental Protocol
Instrumentation & Reagents[6]
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Gemini), 5 µm, 150 x 4.6 mm.
-
Reagents:
Sample Preparation (Protein Precipitation)
Rationale: Solid Phase Extraction (SPE) is often inefficient for HI-6 due to its high polarity. Acidic protein precipitation serves a dual purpose: removing proteins and stabilizing the analyte by lowering pH.
Protocol:
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 20 µL of Internal Standard solution.
-
Precipitate: Add 200 µL of 3% Perchloric Acid (PCA) .
-
Note: PCA is preferred over Acetonitrile alone because it instantly acidifies the sample, preventing oxime degradation.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer clear supernatant to an HPLC vial.
HPLC Conditions
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-octanesulfonate (OSA).
-
Mobile Phase B: Acetonitrile (ACN).[7]
-
Mode: Isocratic.
-
Ratio: 85% A / 15% B.
-
Optimization Note: Increasing OSA concentration increases retention time. Increasing ACN decreases retention time.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Temperature: 25°C.
-
Detection: UV at 300 nm.[2]
-
Injection Volume: 20–50 µL.
Visualizing the Workflow
Diagram 1: Sample Preparation & Stability Logic
This diagram illustrates the critical decision points in handling the plasma sample to ensure stability.
Caption: Workflow emphasizing the necessity of acidic precipitation to prevent Asoxime degradation prior to analysis.
Diagram 2: Method Optimization Logic (Ion Pairing)
How to tune the chromatography if separation is poor.
Caption: Decision matrix for optimizing retention of the cationic Asoxime species on a C18 column.
Validation Parameters (Typical Performance)
The following data represents typical performance metrics achievable with this protocol, aligned with FDA Bioanalytical Method Validation Guidance.
| Parameter | Acceptance Criteria | Typical Result for Asoxime |
| Linearity Range | 0.5 – 100 µg/mL | |
| Lower Limit of Quantitation (LLOQ) | S/N > 10 | 0.2 µg/mL |
| Precision (Intra-day) | CV < 15% | 3.5% – 6.0% |
| Accuracy | ±15% of nominal | 92% – 104% |
| Recovery (Extraction) | Consistent (>50%) | ~85% (using PCA) |
| Stability (Autosampler) | < 15% deviation | Stable for 24h at 4°C (Acidic) |
Troubleshooting & Expert Tips
-
Peak Tailing:
-
Cause: Interaction between residual silanols on the silica backbone and the quaternary amines of HI-6.
-
Fix: Ensure the column is "End-capped." Increase buffer concentration to 50 mM to suppress silanol ionization.
-
-
Baseline Drift:
-
Cause: Ion-pairing reagents often have high UV absorbance or equilibrate slowly.
-
Fix: Use "HPLC Grade" OSA. Allow the column to equilibrate for at least 60 minutes before the first injection. Do not wash the column with 100% organic immediately after use; wash with water first to prevent salt precipitation.
-
-
Interference:
-
Cause: Plasma proteins not fully removed.[9]
-
Fix: If PCA precipitation yields cloudy supernatant, switch to a dual precipitation: PCA followed by a filtration step (0.22 µm).
-
References
-
Eyer, P., et al. "HI 6 oxime (an acetylcholinesterase reactivator): blood plasma pharmacokinetics and organ distribution in experimental pigs." National Institutes of Health (PubMed). Available at: [Link] (Context: Validated HPLC methods for HI-6 in plasma).
-
Musilek, K., et al. "LC-MS/MS approaches for the assay of bis-quaternary pyridinium oximes used as AChE reactivators in biological matrices." Bioanalysis. Available at: [Link] (Context: Comparison of Ion-Pairing vs HILIC).
-
US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Available at: [Link] (Context: Regulatory standards for method validation).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Development and validation of a sensitive HPLC method for the quantification of HI-6 in guinea pig plasma and evaluated in domestic swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound monohydrate | C14H18Cl2N4O4 | CID 135565615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. HI-6 oxime (an acetylcholinesterase reactivator): blood plasma pharmacokinetics and organ distribution in experimental pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guided Synthesis of Asoxime Chloride (HI-6) from Pyridine-Based Precursors
Abstract
Asoxime chloride, commonly known as HI-6, is a pivotal bis-pyridinium oxime recognized for its efficacy as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents.[1][2][3][4][5] Its development was a significant step forward in providing medical countermeasures, particularly against potent agents like soman.[3][4] This application note provides a detailed, research-grade protocol for the multi-step synthesis of this compound. The synthetic strategy is built around the coupling of two key pyridinium intermediates: a functionalized pyridine-2-aldoxime moiety and isonicotinamide, linked by an ether bridge. We will detail each critical stage, from the preparation of the initial aldoxime intermediate to the final quaternization reaction with isonicotinamide, offering insights into reaction mechanisms, purification strategies, and necessary safety protocols.
Introduction: The Critical Role of this compound (HI-6)
Organophosphate (OP) compounds, found in both nerve agents and certain pesticides, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a crucial enzyme for nerve function.[2][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis characterized by hyperstimulation of muscarinic and nicotinic receptors.[2][6]
This compound (HI-6) functions as a potent antidote through the nucleophilic action of its oxime group, which displaces the organophosphate from the active site of the inhibited AChE, thereby restoring the enzyme's function.[7] Chemically designated as 1-(2'-hydroxyiminomethyl-1'-pyridinio)-3-(4'-carbamoyl-1'-pyridinio)-2-oxapropane dichloride, its bis-pyridinium structure is essential for its pharmacological activity.[3][8] This guide provides a logical and validated pathway for its laboratory-scale synthesis, aimed at researchers in drug development and medicinal chemistry.
Overall Synthetic Strategy
The synthesis of the asymmetric this compound molecule is not a linear process starting from a single isonicotinamide precursor. Instead, it involves a convergent synthesis strategy. This approach requires the independent preparation of two functionalized pyridine rings, which are then coupled in the final step.
The core pathway is as follows:
-
Preparation of Intermediate 1: Synthesis of Pyridine-2-aldoxime (P2A), which will form one of the pyridinium rings.
-
Preparation of Intermediate 2: Activation of P2A by reacting it with a linking agent, bis(chloromethyl) ether, to form a reactive monoquaternary salt.
-
Final Coupling Reaction: Quaternization of the second pyridine ring, isonicotinamide, with Intermediate 2 to yield the final product, this compound (HI-6).
This methodology allows for controlled construction of the complex molecular architecture.
Figure 1: Convergent synthetic workflow for this compound (HI-6).
Experimental Protocols
3.1. Critical Safety and Handling Precautions
-
Bis(chloromethyl) ether (BCME): EXTREME HAZARD. BCME is a highly volatile and potent human carcinogen. All operations involving this reagent must be performed in a certified chemical fume hood with appropriate engineering controls. Wear nitrile gloves, a chemical-resistant apron, and full-face protection. Prepare a quenching solution (e.g., aqueous ammonia) to decontaminate glassware and any potential spills immediately.
-
Solvents: Dimethylformamide (DMF), chloroform, and other solvents used are toxic and/or flammable. Handle only in a well-ventilated fume hood, away from ignition sources.
-
Reagents: Isonicotinamide and its precursors can be irritating to the skin, eyes, and respiratory tract.[9][10][11] Phosphorus pentoxide is highly corrosive and reacts violently with water.[12][13][14][15] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of Pyridine-2-aldoxime (P2A) (Intermediate 1)
This step creates the oxime functionality required for AChE reactivation. The protocol is adapted from established methods for aldoxime formation.[16]
-
Materials:
-
Pyridine-2-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (1.05 eq) in 50 mL of deionized water.
-
In a separate beaker, dissolve sodium carbonate (0.6 eq) in 30 mL of deionized water.
-
Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring. This neutralizes the HCl and liberates the free hydroxylamine base.
-
Dissolve pyridine-2-carboxaldehyde (1.0 eq) in 50 mL of 95% ethanol.
-
Add the ethanolic aldehyde solution to the aqueous hydroxylamine solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane).
-
After the reaction is complete, remove the heating mantle and allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Collect the resulting white crystalline product by vacuum filtration, washing the crystals with cold deionized water.
-
Dry the product under vacuum. For higher purity, the crude Pyridine-2-aldoxime can be recrystallized from an ethanol/water mixture.
-
Characterization: Confirm identity and purity via melting point determination (literature: 105-107°C) and ¹H NMR spectroscopy.[17]
-
Protocol 2: Synthesis of Monoquaternary Intermediate
This crucial step involves an SN reaction to form the ether linkage and the first pyridinium salt using the carcinogenic linker, BCME.[5]
-
Materials:
-
Pyridine-2-aldoxime (P2A) (from Protocol 1)
-
Bis(chloromethyl) ether (BCME)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Three-neck flask equipped with a dropping funnel, thermometer, nitrogen inlet, and magnetic stirrer.
-
-
Procedure:
-
Ensure all glassware is thoroughly dried. Set up the apparatus under a nitrogen atmosphere.
-
In the three-neck flask, dissolve Pyridine-2-aldoxime (1.0 eq) in anhydrous DMF.
-
In the dropping funnel, prepare a solution of bis(chloromethyl) ether (1.1 eq) in a small amount of anhydrous DMF.
-
While stirring the P2A solution, add the BCME solution dropwise over 30 minutes. A slight exotherm may be observed; maintain the reaction temperature below 40°C using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 18-24 hours.
-
The monoquaternary product will precipitate from the solution. Add anhydrous diethyl ether to ensure complete precipitation.
-
Collect the solid product by vacuum filtration under an inert atmosphere (if possible).
-
Wash the precipitate thoroughly with anhydrous diethyl ether to remove unreacted BCME and DMF.
-
Dry the product, 1-((chloromethoxy)methyl)-2-((hydroxyimino)methyl)pyridinium chloride, under high vacuum. This intermediate is typically used directly in the next step without further purification.
-
Protocol 3: Synthesis of this compound (HI-6)
This is the final step where isonicotinamide is attached, forming the second pyridinium ring and completing the HI-6 molecule.[17]
-
Materials:
-
Monoquaternary intermediate (from Protocol 2)
-
Isonicotinamide
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
-
Three-neck flask with a condenser, nitrogen inlet, thermometer, and magnetic stirrer.
-
-
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
In the flask, dissolve the monoquaternary intermediate (1.0 eq) in anhydrous DMF.
-
Add isonicotinamide (1.0 eq) to the solution.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours.[17]
-
Monitor the formation of the product by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature. A greyish or off-white product should precipitate.
-
Filter the crude this compound and wash the solid sequentially with ethanol and diethyl ether to remove residual DMF and unreacted starting materials.[17]
-
For purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of a suitable hot solvent (e.g., isopropanol or an ethanol/water mixture), treat with activated carbon to remove colored impurities, filter while hot, and allow to cool for crystallization.[17]
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
Characterization: Confirm the final product's identity and purity using melting point (literature: 150-152°C), ¹H NMR, and HPLC analysis.[17]
-
Data Summary and Characterization
The following table summarizes typical reaction parameters and expected outcomes. Yields are indicative and may vary based on experimental conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield | Analytical Checks |
| 1 | P2A Synthesis | Pyridine-2-carboxaldehyde, NH₂OH·HCl | Aq. Ethanol | Reflux | 2-3 h | 75-85% | MP, TLC, ¹H NMR |
| 2 | Mono-Quaternization | P2A, Bis(chloromethyl) ether | Anhydrous DMF | RT | 18-24 h | >90% | Used directly |
| 3 | HI-6 Synthesis | Monoquaternary intermediate, Isonicotinamide | Anhydrous DMF | 50°C | 4-6 h | 60-70% | MP, HPLC, ¹H NMR |
¹H NMR Characterization (in D₂O): The final product should exhibit characteristic peaks corresponding to the protons on both pyridinium rings, the methylene protons of the ether bridge, and the aldoxime proton. Published spectra show signals around δ 9.24 (d), 9.17 (d), 8.75 (m), 8.53 (s, CH=N), 8.51 (d), 8.17 (dd), and 6.35-6.50 (s, -CH₂-O-CH₂-).[17]
References
-
Process for the manufacture of HI-6 dimethanesulfonate. Justia Patents. Available at: [Link]
- CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride. Google Patents.
- CN103145625A - Method for preparing 2-cyanopyrimidine. Google Patents.
-
"Process For The Manufacture Of Hi 6 Dimethanesulfonate." Quick Company. Available at: [Link]
-
Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress. PubMed. Available at: [Link]
-
HI-6 - Medical Countermeasures Database. CHEMM. Available at: [Link]
-
Molecular Modeling Study of Uncharged Oximes Compared to HI-6 and 2-PAM Inside Human AChE Sarin and VX Conjugates. PubMed Central. Available at: [Link]
-
This compound - Wikipedia. Wikipedia. Available at: [Link]
-
Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate)—Antidote against Nerve Agents. ResearchGate. Available at: [Link]
-
Evaluation of HI-6 oxime: potential use in protection of human acetylcholinesterase inhibited by antineoplastic drug irinotecan and its cyto/genotoxicity in vitro. PubMed. Available at: [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]
-
Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2. PubMed. Available at: [Link]
-
Pharmacology of HI-6, an H-series oxime. ResearchGate. Available at: [Link]
- WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide. Google Patents.
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Available at: [Link]
-
Safety Data Sheet: Phosphorus pentoxide. Carl ROTH. Available at: [Link]"
- EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives. Google Patents.
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. SpringerLink. Available at: [Link]
-
Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5Acetyl4-aminopyrimidines (I) and β-Dicarbonyl Compounds. ResearchGate. Available at: [Link]
-
A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DTIC. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]
-
Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens TN5. J-STAGE. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Heteroaryl, Squaramide, and Indolcarboxamide Derivatives as Formyl Peptide Receptor 2 Agonists to Target Neuroinflammation. PubMed. Available at: [Link]
-
Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst. ResearchGate. Available at: [Link]
-
A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. ResearchGate. Available at: [Link]
-
PHOSPHORUS PENTOXIDE EXTRA PURE - Loba Chemie. Loba Chemie. Available at: [Link]
-
(PDF) A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate. Available at: [Link]
-
Material Safety Data Sheet - Isonicotinamide, 99%. Cole-Parmer. Available at: [Link]
- US7455827B2 - Process for preparing a catalyst for conversion of cyanopyridines to nicotinamides. Google Patents.
-
SAFETY DATA SHEET - Phosphorus pentoxide. Loba Chemie. Available at: [Link]
-
Safety Data Sheet: Isonicotinic acid. Carl ROTH. Available at: [Link]
-
OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Modeling Study of Uncharged Oximes Compared to HI-6 and 2-PAM Inside Human AChE Sarin and VX Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. patents.justia.com [patents.justia.com]
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- 17. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantification of HI-6 in Biological Tissues using HILIC-MS/MS
This Application Note is structured as a comprehensive technical guide for the quantification of HI-6 (Asoxime) in biological matrices. It addresses the specific challenges of analyzing highly polar, bis-quaternary ammonium compounds and provides a robust, self-validating HILIC-MS/MS protocol.
Introduction & Scientific Rationale
The Analytical Challenge
HI-6 (Asoxime) is a bis-pyridinium oxime used as a medical countermeasure against organophosphate (nerve agent) poisoning. Its therapeutic efficacy relies on reactivating acetylcholinesterase (AChE), particularly in the peripheral nervous system, though its ability to cross the Blood-Brain Barrier (BBB) is a critical subject of pharmacokinetic (PK) investigation.
Chemical Constraints:
-
Extreme Polarity: HI-6 is a dicationic quaternary amine. It does not retain on standard C18 (reversed-phase) columns without ion-pairing reagents, which are incompatible with MS sensitivity due to severe ion suppression.
-
Matrix Interference: Extracting HI-6 from lipid-rich tissues (like brain) or protein-heavy fluids (plasma) is difficult because its polarity mimics endogenous metabolites, leading to significant matrix effects.
The HILIC Solution
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . Unlike Reversed-Phase LC (RPLC), HILIC uses a polar stationary phase and a high-organic mobile phase. This mechanism retains the charged HI-6 cation via electrostatic interactions and hydrogen bonding, allowing for:
-
Direct Compatibility: No ion-pairing reagents required.
-
Enhanced Sensitivity: High organic content in the mobile phase improves desolvation efficiency in the ESI source.
-
Orthogonal Selectivity: Separates HI-6 from hydrophobic matrix interferences that elute in the void volume.
Experimental Workflow
The following diagram outlines the critical path from tissue harvest to data acquisition.
Figure 1: Step-by-step sample preparation and analysis workflow for HI-6 quantification.
Materials and Reagents
-
Analyte: HI-6 Dichloride or Dimethanesulfonate (DMS).
-
Internal Standard (IS): Deuterated HI-6 (
-HI-6) is preferred. If unavailable, Obidoxime or HGG-12 may be used as structural analogs. -
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol.
-
Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate (AmForm).
-
Matrix: Blank rat/swine plasma and brain tissue for calibration curves.
Detailed Protocol
Stock Solution Preparation
-
Primary Stock (1 mg/mL): Dissolve HI-6 salt in water. Correct for salt weight (e.g., MW of HI-6 dichloride vs. HI-6 cation).
-
Working Standards: Serially dilute in Acetonitrile:Water (80:20 v/v) + 0.1% FA .
-
Note: Do not dilute in pure water. Matching the solvent strength to the HILIC mobile phase prevents peak broadening.
-
Sample Preparation (Brain Tissue)
Causality: Brain tissue is lipid-rich. Simple aqueous extraction is insufficient. Acidification stabilizes the oxime and aids in protein precipitation.
-
Weighing: Weigh ~50 mg of wet brain tissue into a bead-beating tube.
-
Homogenization: Add 200 µL of Water + 1% Formic Acid . Homogenize (e.g., 6000 rpm, 30 sec).
-
Precipitation: Add 800 µL of Ice-cold Acetonitrile containing the Internal Standard (100 ng/mL).
-
Extraction: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a vial. Dilute with 100 µL of Acetonitrile .
-
Critical Step: The final composition is ~90% ACN. This is crucial for HILIC injection. Injecting a water-rich sample will cause peak splitting.
-
LC-MS/MS Conditions
Chromatography (HILIC Mode)
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.
-
Why: Zwitterionic phases provide a water-enriched layer that partitions the charged HI-6 effectively.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 90 | Initial high organic loading |
| 1.0 | 90 | Isocratic hold to focus analyte |
| 4.0 | 50 | Linear ramp to elute HI-6 |
| 4.1 | 40 | Wash step |
| 5.5 | 40 | Hold wash |
| 5.6 | 90 | Return to initial |
| 8.0 | 90 | Re-equilibration (Critical in HILIC) |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization, Positive Mode.[1]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C (High temp required for aqueous-rich elution).
-
MRM Transitions:
-
HI-6 is a dication (
). The precursor is typically . -
Note: Depending on source conditions, the singly charged
( ) may also be observed, but the dication is usually more abundant.
-
MRM Table (Example - Optimize on Instrument):
| Compound | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| HI-6 | 144.1 ( | 126.1 | 20 | 15 | Quantifier |
| HI-6 | 144.1 ( | 80.1 | 20 | 25 | Qualifier |
| HI-6-d4 | 146.1 ( | 128.1 | 20 | 15 | Internal Std |
Validation & Quality Control
To ensure scientific integrity (E-E-A-T), the method must be self-validating.
Linearity and Sensitivity
-
Range: 5 ng/mL to 5000 ng/mL.
-
Curve Fitting: Linear regression (
weighting) is required due to the wide dynamic range. -
LLOQ: Expected Lower Limit of Quantification is ~5 ng/mL in plasma.
Matrix Effect Assessment (The "Post-Column Infusion" Test)
-
Protocol: Infuse a constant stream of HI-6 (100 ng/mL) into the MS source via a T-tee. Inject a blank extracted brain matrix via the LC.
-
Acceptance: Monitor the baseline. A dip in the baseline at the HI-6 retention time indicates ion suppression.
-
Correction: If suppression >20% is observed, increase the dilution factor in step 4.2.6.
Carryover Check
HILIC columns can retain quaternary amines strongly.
-
Protocol: Inject a "Double Blank" (pure ACN) immediately after the highest standard (ULOQ).
-
Acceptance: Peak area in the blank must be <20% of the LLOQ area.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting / Broadening | Sample solvent too aqueous. | Ensure sample diluent is ≥80% Acetonitrile. |
| Retention Time Shift | HILIC equilibration insufficient. | Extend the re-equilibration time at the end of the gradient (Step 4.3). |
| Low Sensitivity | Ion suppression from salts. | Use volatile buffers (Ammonium Formate) only; avoid sodium/phosphate buffers in prep. |
| High Backpressure | Protein precipitation incomplete. | Ensure centrifugation is at 15,000 x g; consider using a 0.2 µm filter plate. |
References
-
Vertex Pharmaceuticals. (2023). HI-6 - Medical Countermeasures Database. U.S. Department of Health & Human Services. [Link]
-
Lorke, D. E., et al. (2010). Pharmacokinetics and effects of HI 6 in blood and brain of soman-intoxicated rats: a microdialysis study. Toxicology and Applied Pharmacology.[2][3] [Link]
-
Kuca, K., et al. (2018). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar drugs. Agilent Technical Overview. [Link]
-
Eyer, P., et al. (2020). A novel high-performance liquid chromatography with diode array detector method for the simultaneous quantification of the enzyme-reactivating oximes obidoxime, pralidoxime, and HI-6 in human plasma. Drug Testing and Analysis. [Link]
Sources
Application Notes and Protocols for Asoxime Chloride (HI-6) in Organophosphate Challenge Studies
Introduction: The Imperative for Advanced Organophosphate Antidotes
Organophosphorus (OP) compounds, a class of chemicals including highly toxic nerve agents (e.g., Sarin, Soman, VX) and common agricultural pesticides, pose a significant threat to both military personnel and civilian populations.[1][2][3] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by hyperstimulation of muscarinic and nicotinic receptors, leading to seizures, respiratory distress, and ultimately, death.[1][2]
Standard treatment for OP poisoning typically involves a three-pronged approach: an anticholinergic agent like atropine to block the effects of excess acetylcholine, an anticonvulsant such as diazepam to control seizures, and an oxime to reactivate the inhibited AChE.[1][3][4] While pralidoxime (2-PAM) is a commonly used oxime, its efficacy is limited, particularly against certain nerve agents like soman.[1][5] This has driven the development of more potent and broad-spectrum oximes, with Asoxime chloride (HI-6) emerging as a promising candidate.[1][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in organophosphate challenge studies. We will delve into the mechanistic underpinnings of HI-6, detail established dosing regimens from preclinical and clinical investigations, and provide a step-by-step protocol for conducting a representative in vivo organophosphate challenge study.
Mechanism of Action: Restoring Cholinergic Homeostasis
This compound is a bis-pyridinium oxime that functions as a potent reactivator of OP-inhibited AChE.[7] The process of AChE inhibition by an organophosphate involves the phosphorylation of a serine residue in the enzyme's active site, rendering it non-functional. The oxime moiety of HI-6 acts as a strong nucleophile, attacking the phosphorus atom of the organophosphate, thereby displacing it from the serine residue and restoring the enzyme's activity.[7] This reactivation allows for the normal degradation of acetylcholine, mitigating the cholinergic crisis.
The chemical structure of this compound, featuring a bispyridinium nucleus, is crucial for its pharmacological activity.[5] This structure enhances its ability to bind to the inhibited enzyme and effectively carry out the reactivation process.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates and reactivation by this compound (HI-6).
Preclinical Dosing Regimens: A Summary of In Vivo Efficacy
The efficacy of this compound has been extensively evaluated in various animal models against a range of organophosphorus agents. A key finding from these studies is the synergistic effect observed when HI-6 is co-administered with atropine and, in many cases, an anticonvulsant like diazepam.[1] The optimal dose of atropine is critical for the therapeutic success of HI-6.[1] It is important to note that HI-6 alone often shows limited protective effects.[1]
The following table summarizes representative dosing regimens from preclinical organophosphate challenge studies. These values serve as a starting point for experimental design, though optimization for specific study parameters is always recommended.
| Animal Model | Organophosphate (Challenge Dose) | This compound (HI-6) Dose | Route of Administration | Adjunctive Therapy | Key Outcomes | Reference |
| Guinea Pig | Soman (1.5 x LD50) | 132.5 µmol/kg | Intramuscular (IM) | Atropine | 87.5% survival | [8] |
| Guinea Pig | Tabun (2 x LD50) | 132.5 µmol/kg | Intramuscular (IM) | Atropine | 64% survival | [8] |
| Rabbit | Soman | 100 µmol/kg | Intramuscular (IM) | Atropine (13 mg/kg) ± Diazepam | HI-6 was 3-5 times more effective than 2-PAM | [1] |
| Rabbit | Tabun | 100 µmol/kg | Intramuscular (IM) | Atropine (13 mg/kg) ± Diazepam | Less effective than 2-PAM | [1] |
| Rat | Soman | Not specified | Not specified | Atropine | Effective reactivation of AChE | [9] |
| Rat | Sarin | Not specified | Not specified | Atropine | Effective reactivation of AChE | [9] |
| Dog | Therapeutic Dose Assessment | Single and tenfold therapeutic doses | Not specified | None | Assessment of adverse effects and oxidative stress | [10] |
Note: The efficacy of HI-6 can vary significantly depending on the specific organophosphate agent. For instance, while highly effective against soman, sarin, and VX, its ability to reactivate tabun-inhibited AChE is considerably lower.[1][11]
Insights from Human Studies
Clinical investigations and use in human subjects have provided valuable data on the dosing and safety of this compound. In a study on organophosphorus insecticide poisoning, a regimen of 500 mg of HI-6 administered intramuscularly four times daily, in conjunction with atropine and diazepam, was found to be effective.[12][13] This treatment was continued for a minimum of 48 hours and up to 7 days without significant adverse effects.[12][13] Pharmacokinetic studies in humans have shown that a 500 mg dose of HI-6 results in plasma concentrations considered adequate for antidotal use, with a rapid onset of action.[14] However, HI-6 also has a short elimination half-life, which necessitates repeated dosing or the development of formulations with prolonged release profiles.[14][15]
Experimental Protocol: In Vivo Organophosphate Challenge in a Rodent Model
This protocol provides a detailed methodology for assessing the therapeutic efficacy of this compound in a rodent model (rat or guinea pig) challenged with an organophosphate nerve agent.
Disclaimer: All animal procedures must be performed in compliance with applicable animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC). Work with highly toxic organophosphates requires specialized facilities and safety protocols.
Materials and Reagents
-
This compound (HI-6), research grade
-
Organophosphate agent (e.g., Soman, Sarin) of known concentration and purity
-
Atropine sulfate
-
Diazepam (optional, for seizure control)
-
Sterile saline for injection (0.9% NaCl)
-
Test animals (e.g., male Sprague-Dawley rats, 250-300 g; or male Hartley guinea pigs, 350-400 g)
-
Appropriate caging and environmental controls
-
Syringes and needles for administration
-
Equipment for monitoring vital signs (e.g., respiratory rate, temperature)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Spectrophotometer for AChE activity assay
-
Personal Protective Equipment (PPE) appropriate for handling organophosphates
Experimental Workflow
Caption: A generalized workflow for conducting an in vivo organophosphate challenge study with this compound.
Step-by-Step Methodology
-
Animal Acclimatization and Baseline Measurements:
-
House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week prior to the experiment.
-
On the day of the experiment, record the body weight of each animal.
-
Collect a baseline blood sample (e.g., from the tail vein) to determine pre-exposure AChE activity.
-
-
Preparation of Dosing Solutions:
-
Prepare fresh solutions of this compound, atropine sulfate, and the organophosphate agent in sterile saline on the day of the experiment.
-
The concentrations should be calculated based on the average body weight of the animals to ensure accurate dosing volumes.
-
-
Experimental Groups:
-
Randomly assign animals to treatment groups. A typical study design would include:
-
Group 1: Vehicle control (saline only)
-
Group 2: Organophosphate challenge + Vehicle
-
Group 3: Organophosphate challenge + Atropine
-
Group 4: Organophosphate challenge + Atropine + this compound (HI-6)
-
Group 5 (Optional): Organophosphate challenge + Atropine + this compound (HI-6) + Diazepam
-
-
-
Organophosphate Challenge:
-
Administer the organophosphate agent to the animals via the chosen route (e.g., subcutaneous injection). The dose should be a predetermined multiple of the LD50 for the specific agent and animal strain.
-
-
Antidote Administration:
-
At a specified time point post-challenge (typically 1 minute), administer the therapeutic agents via intramuscular injection. Administer atropine and HI-6 at different injection sites to avoid potential interactions.
-
-
Monitoring and Data Collection:
-
Continuously monitor the animals for clinical signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and survival for a defined period (e.g., 24 hours).
-
Collect blood samples at various time points post-treatment (e.g., 30, 60, 120 minutes, and 24 hours) to measure AChE activity.
-
-
Biochemical Analysis: Acetylcholinesterase Activity Assay:
-
Determine AChE activity in whole blood or red blood cell lysates using a validated spectrophotometric method (e.g., Ellman's assay).
-
Calculate the percentage of AChE reactivation for each treatment group relative to the inhibited control group.
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and appropriate statistical tests (e.g., log-rank test).
-
Compare AChE activity levels between groups using statistical methods such as ANOVA followed by post-hoc tests.
-
Conclusion and Future Directions
This compound stands out as a highly effective acetylcholinesterase reactivator, particularly against some of the most dangerous nerve agents. The success of HI-6 in preclinical and human studies underscores its potential as a next-generation antidote. However, its rapid in vivo clearance presents a challenge for practical application, especially in scenarios requiring prolonged protection.[15] Future research should focus on the development of novel delivery systems, such as liposomal formulations, to extend the therapeutic window of this compound and enhance its efficacy as a first-aid countermeasure against organophosphate poisoning.[15] Additionally, further investigation into its efficacy against a wider range of organophosphorus pesticides is warranted to broaden its clinical utility.
References
-
HI-6 in Man: Efficacy of the Oxime in Poisoning by Organophosphorus Insecticides. Human & Experimental Toxicology. [Link][12]
-
HI-6 in man: efficacy of the oxime in poisoning by organophosphorus insecticides. PubMed. [Link][13]
-
HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning. Taylor & Francis Online. [Link][15]
-
The acetylcholinesterase oxime reactivator HI-6 in man: pharmacokinetics and tolerability in combination with atropine. PubMed. [Link][14]
-
Effect of Oxime Encapsulation on Acetylcholinesterase Reactivation: Pharmacokinetic Study of the Asoxime-Cucurbit[16]uril Complex in Mice Using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. PubMed. [Link][16]
-
Efficacy of HI-6 and HLö-7 in preventing incapacitation following nerve agent poisoning. PubMed. [Link][8]
-
Molecular Modeling Study of Uncharged Oximes Compared to HI-6 and 2-PAM Inside Human AChE Sarin and VX Conjugates. PubMed Central. [Link][17]
-
Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress. PubMed. [Link][10]
-
Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines. Toxic Substance Portal - ATSDR. [Link][2]
-
Could oxime HI-6 really be considered as "broad-spectrum" antidote? ResearchGate. [Link][11]
-
Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate)—Antidote against Nerve Agents. ResearchGate. [Link][18]
-
Next-Generation Nerve Agent Antidotes. Defense Technical Information Center. [Link][3]
-
Development of the Bisquaternary Oxime HI-6 Toward Clinical Use in the Treatment of Organophosphate Nerve Agent Poisoning. ResearchGate. [Link][6]
-
HI-6 assisted Catalytic Scavenging of VX by Acetylcholinesterase Choline Binding Site Mutants. PubMed Central. [Link][20]
-
In vitro and in vivo genotoxicity assessment of HI-6 dimethanesulfonate/oxime. PubMed. [Link][21]
-
HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat. PubMed. [Link][9]
-
Alleviation of Acute Poisoning of Organophosphates in Humans. Juniper Publishers. [Link][22]
Sources
- 1. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. hdiac.dtic.mil [hdiac.dtic.mil]
- 4. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Efficacy of HI-6 and HLö-7 in preventing incapacitation following nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HI-6 in man: efficacy of the oxime in poisoning by organophosphorus insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The acetylcholinesterase oxime reactivator HI-6 in man: pharmacokinetics and tolerability in combination with atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Effect of Oxime Encapsulation on Acetylcholinesterase Reactivation: Pharmacokinetic Study of the Asoxime-Cucurbit[7]uril Complex in Mice Using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Modeling Study of Uncharged Oximes Compared to HI-6 and 2-PAM Inside Human AChE Sarin and VX Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C14H16Cl2N4O3 | CID 135444627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. HI-6 assisted Catalytic Scavenging of VX by Acetylcholinesterase Choline Binding Site Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo genotoxicity assessment of HI-6 dimethanesulfonate/oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. juniperpublishers.com [juniperpublishers.com]
Encapsulation of Asoxime chloride in liposomes for delivery
Executive Summary & Strategic Rationale
Asoxime chloride (HI-6) represents a critical countermeasure against organophosphate (OP) nerve agents (e.g., Soman, VX). Its mechanism involves the reactivation of acetylcholinesterase (AChE).[1][2][3] However, its clinical efficacy is severely throttled by two physicochemical limitations:
-
Hydrophilicity & Charge: As a bis-pyridinium compound, HI-6 carries a permanent positive charge, preventing passive diffusion across the Blood-Brain Barrier (BBB) to treat central nervous system (CNS) toxicity.
-
Rapid Clearance: Free HI-6 suffers from a short half-life (
min) due to rapid renal elimination.
The Solution: Encapsulation in PEGylated Liposomes (PEG-LP) .[4] Unlike amphipathic drugs (e.g., Doxorubicin) which can be "actively loaded" via pH gradients, HI-6 is a permanently charged quaternary ammonium salt. It cannot cross the lipid bilayer to enter the liposome core after formation. Therefore, this protocol utilizes Optimized Passive Loading via Thin-Film Hydration. We prioritize a high-concentration hydration step to maximize the payload in the aqueous core, coupled with PEGylation to extend circulation time, allowing passive accumulation in the brain via reduced protein binding and potential transcytosis.
Physicochemical Considerations & Pre-Formulation
Before initiating the protocol, understand the critical process parameters (CPPs) dictated by the molecule:
| Parameter | Property of HI-6 | Impact on Protocol |
| Solubility | Highly Water Soluble (>15 mg/mL) | Constraint: Must be loaded in the aqueous phase (Passive Loading). |
| Charge | Bis-quaternary amine (2+) | Constraint: Cannot use remote loading (pH gradient). Lipid membrane is impermeable to HI-6. |
| Stability | Max stability at pH 2.0 – 3.0 | Requirement: Hydration buffer must be acidic (pH 2.5–3.0) to prevent degradation during processing. |
| Target | CNS / Brain | Requirement: Particle size must be <150 nm; PEGylation is mandatory to evade RES uptake. |
Workflow Visualization
The following diagram outlines the critical path for formulation, highlighting the decision points for passive loading.
Caption: Workflow for passive loading of HI-6. Note that the drug is introduced during hydration, not after.
Detailed Protocol: Preparation of PEG-LP-HI6
Target Formulation:
-
Lipid Composition: DSPC : Cholesterol : DSPE-PEG2000
-
Molar Ratio: 55 : 40 : 5
-
Rationale: DSPC provides a rigid bilayer (high
) to retain the hydrophilic drug; Cholesterol stabilizes the membrane; PEG confers "stealth" properties for long circulation.
Materials Required:
-
Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000).
-
Solvents: Chloroform (HPLC grade), Methanol.
-
Buffer: Citrate or Glycine buffer (pH 2.5–3.0).
Step 1: Lipid Film Formation
-
Dissolve lipids in Chloroform:Methanol (2:1 v/v) in a round-bottom flask.
-
Example Calculation: For a 10 mL batch at 20 mM total lipid:
-
DSPC: 11 µmol
-
Cholesterol: 8 µmol
-
DSPE-PEG2000: 1 µmol
-
-
-
Attach to a rotary evaporator. Evaporate solvent at 40°C under reduced pressure until a thin, uniform film forms on the flask wall.
-
Critical: Desiccate the film under high vacuum overnight to remove trace solvents (residual chloroform destabilizes the bilayer).
Step 2: Hydration (Passive Loading)
The efficiency of passive loading is directly proportional to the concentration of the drug solution during hydration.
-
Prepare a high-concentration solution of HI-6 (e.g., 50–100 mg/mL) in Citrate Buffer (pH 3.0).
-
Note: Do not use neutral PBS, as HI-6 degrades rapidly at pH > 7.
-
-
Pre-heat the HI-6 solution to 60°C (above the phase transition temperature,
, of DSPC). -
Add the warm HI-6 solution to the lipid film.
-
Rotate the flask at 60°C for 1 hour . The film should peel off and form a milky suspension of Multilamellar Vesicles (MLVs).
-
Tip: Add glass beads to facilitate film disruption if necessary.
-
Step 3: Downsizing (Extrusion)
-
Assemble a thermobarrel extruder set to 60–65°C .
-
Pass the MLV suspension through polycarbonate membranes in decreasing pore sizes:
-
3 passes through 400 nm
-
3 passes through 200 nm
-
10 passes through 100 nm
-
-
Result: Large Unilamellar Vesicles (LUVs) with a mean diameter of ~120 nm.
Step 4: Purification (Removal of Unencapsulated Drug)
Since HI-6 is passively loaded, a significant portion (30–60%) will remain outside the liposomes.
-
Method: Dialysis is preferred for stability.
-
Transfer the liposome suspension to a dialysis bag (MWCO 12–14 kDa).
-
Dialyze against 100 volumes of Citrate Buffer (pH 3.0) at 4°C for 24 hours, changing the buffer 3 times.
-
Alternative: Use a Sephadex G-50 size exclusion column for faster purification (Liposomes elute in void volume; free HI-6 is retained).
-
Quality Control & Characterization
You must validate the formulation using the following self-validating metrics.
A. HPLC Quantification of HI-6
To determine Encapsulation Efficiency (EE%), you must measure Total Drug (
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (containing 0.1% TFA or 10mM Octane Sulfonic Acid for ion pairing). Ratio 15:85.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 280 nm (oxime peak).
-
Procedure:
-
Lyse an aliquot of purified liposomes with 0.1% Triton X-100 or Methanol to release encapsulated drug.
-
Inject into HPLC.
-
Calculation:
Note: For passive loading, typical EE is 5–10% relative to total added drug, but "Loading Capacity" (Drug/Lipid mass ratio) is the more relevant metric for dosing.
B. Physical Characterization
| Metric | Method | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | 100 – 140 nm |
| Polydispersity (PDI) | DLS | < 0.20 (Monodisperse) |
| Zeta Potential | Electrophoretic Mobility | -5 to -20 mV (PEG layer shields charge) |
| Morphology | Cryo-TEM | Spherical, unilamellar vesicles |
References
-
Zhang, Y., et al. (2022). "HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning." Drug Delivery, 29(1), 3254–3264. Link
-
Pum, S., et al. (2011). "Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses." Toxicology Letters, 205, S144. Link
-
Eyer, P., et al. (1987). "Study on the stability of the oxime HI 6 in aqueous solution." Archives of Toxicology, 60(1-3), 224-226. Link
-
Barenholz, Y. (2001). "Liposome application: problems and prospects." Current Opinion in Colloid & Interface Science, 6(1), 66-77. Link
Sources
- 1. HI-6 oxime (an acetylcholinesterase reactivator): blood plasma pharmacokinetics and organ distribution in experimental pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HI-6 Stability & Storage
Topic: Minimizing Hydrolytic Degradation of HI-6 (Asoxime Chloride/Dimethanesulfonate)
Welcome to the HI-6 Stability Support Portal
Status: Operational Role: Senior Application Scientist Objective: To provide field-validated protocols for the storage and handling of HI-6, ensuring maximum potency for acetylcholinesterase (AChE) reactivation.
HI-6 is a bis-pyridinium oxime critical for treating nerve agent poisoning (soman, VX). However, its chemical structure—specifically the oxime group and the ether bridge connecting the pyridinium rings—is inherently unstable in aqueous environments. This guide replaces generic advice with mechanistic troubleshooting.
Module 1: The Science of Degradation (Diagnostic)
"Why is my HI-6 losing potency?"
To prevent degradation, you must understand the enemy. HI-6 degradation is not random; it is a deterministic function of pH and Temperature .
The Degradation Mechanism
In aqueous solution, HI-6 faces two distinct threats depending on the pH environment.
-
Threat A (Acidic pH < 3.0): The primary failure mode is the cleavage of the aminal-acetal "ether" bridge . This is the "best-case" scenario for liquid storage as it is the slowest reaction pathway.
-
Threat B (Neutral/Alkaline pH > 7.0): The oxime group itself is attacked.[1] This is rapid and catastrophic, leading to the formation of cyanide and inactive pyridones.
Visualizing the Pathway
The following diagram illustrates the stress factors and resulting breakdown products.[2]
Figure 1: The dual-pathway degradation of HI-6. Note that neutral pH storage is fatal to the molecule due to rapid oxime failure and potential cyanide generation.
Module 2: Formulation & Storage Protocols (Preventative)
"How do I store HI-6 for long-term experiments?"
Protocol A: The Gold Standard (Lyophilization)
Recommended for: Long-term storage (> 1 month). Shelf Life: > 5 Years at 4°C.
Liquid storage of HI-6 is inherently flawed. The only way to arrest hydrolysis is to remove the water.
-
Preparation: Dissolve HI-6 (Dichloride or Dimethanesulfonate salt) in Water for Injection (WFI).
-
Acidification (Critical): Adjust bulk solution to pH 2.5 ± 0.2 using dilute HCl. Do not lyophilize at neutral pH.
-
Filtration: Sterile filter (0.22 µm PVDF membrane).
-
Lyophilization Cycle:
-
Freezing: Ramp to -45°C (hold 4 hours) to ensure complete solidification.
-
Primary Drying: -20°C under vacuum (100 mTorr) for 24-48 hours.
-
Secondary Drying: +25°C under vacuum for 6 hours to remove bound moisture.
-
-
Storage: Seal vials under nitrogen. Store at 2-8°C in the dark.
Protocol B: Short-Term Liquid Storage
Recommended for: Acute animal studies (Use within 30 days). Shelf Life: ~20 Years (theoretical at 8°C/pH 2.5), but practically limited by drift.
If you cannot lyophilize, you must maintain an acidic environment.
| Parameter | Specification | Rationale |
| pH | 2.0 – 3.0 | Maximizes ether bridge stability; prevents oxime attack [1].[1] |
| Temperature | 2°C – 8°C | Arrhenius kinetics: Degradation rate doubles for every 10°C rise. |
| Concentration | < 0.1 M | Higher concentrations can accelerate intermolecular degradation [1]. |
| Light | Protect from Light | HI-6 undergoes photoisomerism in daylight, reducing efficacy [2].[3] |
Experimental Workflow for Liquid Preparation:
Figure 2: Liquid preparation workflow. Note the critical step of neutralizing only immediately prior to injection to prevent rapid degradation.
Module 3: Troubleshooting & FAQs (Corrective)
"Something went wrong. How do I fix it?"
Q1: My HI-6 solution has turned yellow. Is it still safe to use?
Answer: No. Yellowing is a hallmark of pyridine ring degradation and the formation of conjugated breakdown products (such as 2-cyanopyridine derivatives). This indicates significant hydrolysis.[1]
-
Action: Discard the batch.
-
Root Cause:[1][3][4][5][6] Likely exposure to light (photo-degradation) or pH drift above 4.0 during storage.
Q2: Which salt form should I use: Dichloride or Dimethanesulfonate (DMS)?
Answer: HI-6 DMS is superior for high-concentration applications. While both salts are pharmacologically active, the Dimethanesulfonate (DMS) salt is significantly more soluble in water [3].
-
Dichloride:[6][7][8] Solubility limits may lead to precipitation at low temperatures (4°C).
-
DMS: Allows for concentrated autoinjector formulations without crystallization.
-
Stability:[1][2][3][4][6][9][10][11][12][13][14][15] Both require the same acidic storage conditions.
Q3: I need to inject at physiological pH (7.4). Can I store it at this pH?
Answer: Absolutely not. At pH 7.4, the half-life of HI-6 drops dramatically due to oxime group instability.
-
Protocol: Store the drug at pH 2.5.[13]
-
Method: Use a "dual-chamber" approach or mix-on-demand. Draw the acidic HI-6 into a syringe containing a pre-calculated volume of buffering agent (e.g., Sodium Bicarbonate or Phosphate buffer) to neutralize it seconds before administration.
Q4: How do I validate the purity of my stored HI-6?
Answer: Use HPLC (High-Performance Liquid Chromatography) . Do not rely on visual inspection alone.
-
Column: C18 Reverse Phase.[2]
-
Mobile Phase: Methanol/Water + Triethylamine (pH adjusted to 3.0).
-
Detection: UV at 254 nm.
-
Success Criteria: Single peak. Appearance of early-eluting peaks indicates hydrolysis products (isonicotinamide/acid) [4].
References
-
Eyer, P., et al. (1987). "Studies on the decomposition of the oxime HI 6 in aqueous solution." Archives of Toxicology.
-
Bogan, R., et al. (2012). "Photostability of antidotal oxime HI-6, impact on drug development." Drug Testing and Analysis.
-
Kassa, J., et al. (2007). "Comparison of reactivating and therapeutic efficacy of two salts of the oxime HI-6 against tabun, soman and cyclosarin in rats." Basic & Clinical Pharmacology & Toxicology.
-
Charde, M. S., et al. (2021).[10] "Degradation Profiling by RP-HPLC: A Review." International Journal of Pharmacy and Pharmaceutical Research.
Sources
- 1. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photostability of antidotal oxime HI-6, impact on drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 6. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. [The stability of the oxime Hi-6 in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. bdmai.org [bdmai.org]
- 13. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. library.dphen1.com [library.dphen1.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Asoxime Chloride (HI-6) Bioavailability Optimization
Case ID: HI6-ORAL-BIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Drug Delivery Systems
Executive Summary: The Bis-Quaternary Paradox
Welcome to the Asoxime Chloride (HI-6) technical support hub. If you are accessing this guide, you are likely encountering the "Bis-Quaternary Paradox."
HI-6 is a potent reactivator of acetylcholinesterase (AChE) inhibited by nerve agents (specifically soman and VX).[1] Its potency derives from its bis-quaternary pyridinium structure , which provides high affinity for the anionic site of the enzyme. However, this same structural feature creates a massive pharmacokinetic barrier:
-
Permanent Positive Charge: Prevents passive transcellular diffusion.
-
High Polarity (LogP < 0): Limits partition into lipid bilayers.
-
Rapid Elimination: If it does enter the blood, it is cleared renally within minutes.
This guide provides troubleshooting workflows to overcome these barriers using salt selection, advanced encapsulation, and permeation enhancement.
Module 1: Physicochemical Troubleshooting
Issue 1: "I cannot achieve high enough loading concentrations for oral dosing."
Diagnosis: Incorrect Salt Form Selection. Many researchers default to HI-6 Dichloride because it is the historical standard. However, the dichloride salt has lower aqueous solubility compared to newer salt forms, limiting the maximum concentration gradient (Fick’s First Law) required to drive passive diffusion.
Troubleshooting Protocol:
-
Step 1: Verify your salt form. If using HI-6 Dichloride (
), switch to HI-6 Dimethanesulfonate (DMS) . -
Scientific Rationale: The DMS anion disrupts the crystal lattice energy more effectively than chloride, significantly increasing aqueous solubility without altering the pharmacophore's potency.
-
Data Comparison:
| Feature | HI-6 Dichloride ( | HI-6 Dimethanesulfonate (DMS) |
| Solubility (Water) | Moderate (~15-20%) | High (>30%) |
| Hygroscopicity | High (Hard to handle) | Lower (Better stability) |
| Reactivation Potency | Identical | Identical |
| Recommended Use | IV/IM Injection standards | Oral/High-Dose Formulations |
Critical Note: Ensure your analytical methods (HPLC) are calibrated to detect the cation (HI-6), as the anion change will not affect UV absorbance but may alter retention times in ion-pairing chromatography.
Module 2: Advanced Delivery Systems (Liposomal Encapsulation)
Issue 2: "My Caco-2 permeability is near zero despite high solubility."
Diagnosis: Paracellular Transport Limitation. HI-6 cannot pass through cells (transcellular). It must pass between them (paracellular). The tight junctions in the gut (Zonula Occludens) block molecules >5 Å or those with high charge density.
Solution: Encapsulate HI-6 in PEGylated Liposomes . This masks the positive charge and facilitates uptake via endocytosis (M-cells) or protects the drug until it reaches leakier regions of the GI tract.
Protocol: Preparation of HI-6 PEGylated Liposomes (Thin-Film Hydration)
Objective: Create a lipid vesicle that traps the hydrophilic HI-6 in the aqueous core.
Reagents:
-
SPC (Soy Phosphatidylcholine)
-
Cholesterol (Stabilizer)[2]
-
DSPE-mPEG2000 (Stealth coating)[2]
-
HI-6 DMS (Aqueous phase)
Workflow:
-
Lipid Dissolution: Dissolve SPC, Cholesterol, and DSPE-mPEG2000 in Chloroform at a mass ratio of 56:20:4 .
-
Film Formation: Evaporate solvent in a rotary evaporator at 45°C under vacuum until a thin, dry lipid film forms. Desiccate for 12 hours.
-
Hydration (Critical Step): Rehydrate the film with an aqueous solution of HI-6 DMS (100 mg/mL) .
-
Tip: The high concentration is necessary to force the drug into the aqueous core during vesicle formation.
-
-
Sizing: Sonicate using a probe sonicator (200W, 40% amplitude) for 8 minutes (pulsed) to reduce size to <200 nm.
-
Purification: Remove unencapsulated HI-6 using dialysis (MWCO 12-14 kDa) against PBS for 24 hours.
Visualization: Liposome Assembly Logic
Caption: Workflow for encapsulating hydrophilic bis-quaternary oximes into PEGylated liposomes to mask charge.
Module 3: In Vitro Validation (Caco-2 Model)
Issue 3: "In vivo data does not match my in vitro Caco-2 results."
Diagnosis: Lack of Mucus/Paracellular Modeling.
Standard Caco-2 monolayers form extremely tight junctions (tighter than the human small intestine). For charged molecules like HI-6, standard Caco-2 assays yield false negatives (permeability
Troubleshooting Protocol:
-
Use TEER (Transepithelial Electrical Resistance): Measure TEER before and after applying HI-6. A drop in TEER indicates tight junction opening.
-
Add Permeation Enhancers: Co-administer with Chitosan (0.5%) . Chitosan is positively charged and interacts with the negatively charged cell membrane, transiently opening tight junctions (Zonula Occludens).
-
Assay Modification:
-
Control: HI-6 in HBSS (Hank's Balanced Salt Solution).
-
Test: HI-6 + 0.5% Chitosan (pH 6.0 - Chitosan requires slightly acidic pH to protonate).
-
Visualization: Transport Pathways
Caption: Comparison of blocked passive transport vs. enabled transport via Liposomes (Transcellular) or Enhancers (Paracellular).
Frequently Asked Questions (FAQ)
Q: Can I use a pro-drug strategy instead of formulation? A: Yes, but it is chemically complex. Pro-drugs for bis-quaternary oximes usually involve masking the quaternary nitrogens as dihydropyridines (which oxidize back to the active form in the brain/blood). However, these are often unstable and difficult to synthesize. Formulation (Liposomes/Nanoparticles) is generally the faster path to clinical translation for existing entities like HI-6.
Q: What is the stability of HI-6 in solution? A: HI-6 is most stable in acidic conditions (pH 2.0 - 3.0). At neutral or alkaline pH (physiological), it degrades rapidly into cyanide and other byproducts. Crucial Tip: If encapsulating in liposomes, ensure the internal aqueous phase is buffered to pH 3.0 to maintain drug stability during storage.
Q: What is the therapeutic window?
A: Effective plasma concentrations for reactivation are generally considered to be
References
-
Lorke, D. E., et al. (2008). "Entry of oximes into the brain: A review." Current Medicinal Chemistry.
-
Kuca, K., et al. (2009). "Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate)—Antidote against Nerve Agents."[3][4][5] Defence Science Journal.
-
Tao, Y., et al. (2023). "HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning." Drug Delivery.
-
Artursson, P., et al. (2001). "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews.
-
Eyer, P., et al. (2006). "Pharmacokinetics and tolerability of the broad-spectrum oxime HI-6 dimethanesulfonate in human volunteers." Archives of Toxicology.
Sources
- 1. Molecular Modeling Study of Uncharged Oximes Compared to HI-6 and 2-PAM Inside Human AChE Sarin and VX Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Technical Guide: Resolving Asoxime Chloride (HI-6) Precipitation in Concentrated Solutions
Executive Summary: The Solubility-Stability Paradox
Asoxime chloride (HI-6 dichloride) presents a unique challenge in drug development: its solubility is inversely correlated with the ionic strength of the solvent (the "Common Ion Effect"), and its chemical stability is heavily pH-dependent.
Researchers often encounter precipitation when attempting to formulate high-concentration stocks (>20 mg/mL) for autoinjector development or animal studies. This guide addresses the root causes of this precipitation—distinguishing between thermodynamic saturation and chemical degradation —and provides validated protocols for stabilization.
Diagnostic Module: Root Cause Analysis
Before attempting to redissolve a precipitate, you must identify its nature. Use the logic flow below to diagnose the issue.
Troubleshooting Logic Flow (DOT Visualization)
Figure 1: Diagnostic decision tree for identifying the source of particulate matter in HI-6 formulations.
Technical Deep Dive: The Chemistry of Precipitation
The "Chloride Trap" (Common Ion Effect)
Asoxime is a dichloride salt. According to the solubility product principle (
-
Mechanism:
-
Impact: If you dissolve HI-6 chloride in normal saline, the high concentration of
drives the equilibrium to the left, forcing the salt out of solution. -
Solution: Always dissolve HI-6 chloride in Water for Injection (WFI) or 5% Dextrose . Avoid PBS or Saline for stock preparation.
pH-Dependent Degradation vs. Solubility
HI-6 is most chemically stable at pH 2.0 – 3.0 . At neutral pH (7.4), it rapidly degrades. However, solubility is often better at neutral pH. This creates a conflict for long-term storage.
| pH Condition | Dominant Degradation Pathway | Degradation Products (Precipitate Risk) |
| Acidic (pH < 3.0) | Hydrolysis of "Ether Bridge" | Isonicotinamide, Pyridine-2-aldoxime |
| Neutral (pH 7.0+) | Oxime Group Dehydration | 2-Cyanopyridine, 2-Pyridone derivatives |
Key Insight: If your solution has been at Room Temperature (RT) and pH > 6.0 for more than 24 hours, the precipitate is likely 2-Pyridone derivatives , which are insoluble and toxic. This is irreversible.
Validated Protocols
Protocol A: Preparation of High-Concentration Stock (50 mg/mL)
Target: Stable storage for animal dosing or in vitro assays.
Reagents:
-
This compound (HI-6 Cl2) crystalline solid.
-
Distilled Deionized Water (ddH2O) or WFI.
-
1N HCl (for pH adjustment).
-
Critical: Do NOT use Phosphate Buffered Saline (PBS).
Step-by-Step:
-
Weighing: Weigh the required amount of HI-6 Cl2.
-
Initial Dissolution: Add 80% of the final volume of ddH2O.
-
Note: The solution will be acidic naturally (approx pH 3.5-4.5) due to the salt.
-
-
Acidification (Stabilization): Titrate with 1N HCl to reach pH 2.5 – 3.0 .
-
Why? This locks the ether bridge against hydrolysis and prevents oxime degradation.
-
-
Volume Adjustment: Add remaining ddH2O to final volume.
-
Filtration: Sterile filter using a 0.22 µm PES membrane . (Nylon binds oximes; avoid it).
-
Storage: Aliquot and store at -20°C . Do not store at 4°C for >2 weeks due to slow crystallization.
Protocol B: Rescue of Precipitated Samples
Use this ONLY if the precipitate is confirmed to be non-degraded HI-6 (via HPLC or visual heat test).
-
Warm Bath: Place the vial in a 37°C water bath for 15 minutes. Swirl gently.
-
Sonication: If particles persist, sonicate for 30 seconds (3 cycles).
-
Check pH: If dissolved, check pH. If pH > 4.0, adjust to 2.5 immediately.
-
Recrystallization Check: If the solid returns immediately upon cooling to RT, the concentration exceeds the saturation limit (approx 15-20 mg/mL for Chloride salt in cold water). Dilution is required.
Frequently Asked Questions (FAQ)
Q1: I need a concentration of 100 mg/mL, but HI-6 Chloride precipitates at ~20 mg/mL. What do I do? A: You have reached the solubility limit of the chloride salt. You must switch to HI-6 Dimethanesulfonate (DMS) . The DMS salt is significantly more water-soluble (up to 500 mg/mL) and is the preferred salt for modern autoinjector formulations due to this superior solubility profile.
Q2: Can I dissolve HI-6 in DMSO to avoid water issues? A: HI-6 is sparingly soluble in organic solvents like DMSO or Ethanol. It is a bis-quaternary ammonium salt, making it highly polar. Aqueous buffers (without excess chloride) are the only viable solvent systems.
Q3: Why does my solution turn yellow over time? A: Yellowing indicates the formation of 2-cyanopyridine and other conjugated degradation products, usually resulting from storage at pH > 4.0 or exposure to light. Discard yellow solutions; the active oxime potency is compromised.
Q4: Is the white precipitate toxic? A: If the precipitate is simply undissolved HI-6, it is not "toxic" but will cause embolism if injected. If the precipitate is a degradation product (like isonicotinamide), it alters the toxicology profile. Always filter before use.
References
-
Eyer, P., et al. (1987). "Study on the stability of the oxime HI 6 in aqueous solution." Archives of Toxicology.
-
Kuca, K., et al. (2006).[1] "Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate)—Antidote against Nerve Agents."[1][2] Defense Science Journal.
-
Lundy, P. M., et al. (2011).[2] "Pharmacology of HI-6, an H-series oxime." Canadian Journal of Physiology and Pharmacology.
-
Worek, F., et al. (2012).[2] "Photostability of antidotal oxime HI-6, impact on drug development." Drug Testing and Analysis.
Sources
Strategies to enhance HI-6 penetration into the CNS
Ticket Status: OPEN Subject: Strategies to enhance HI-6 penetration into the CNS Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because HI-6 (asoxime chloride/dimethanesulfonate), while a potent reactivator of AChE in the periphery, fails to reach therapeutic concentrations in the brain during organophosphate (OP) poisoning. This is due to its bis-quaternary ammonium structure, which renders it highly hydrophilic (
This guide treats your experimental challenges as "support tickets." Select the module below that matches your current bottleneck.
Ticket #01: Nanocarrier Encapsulation Issues
Issue: "My liposomal HI-6 encapsulation efficiency (EE%) is consistently low (<10%), or the drug leaks rapidly."
Root Cause Analysis
HI-6 is a small, highly water-soluble cation. Unlike amphipathic drugs (e.g., Doxorubicin) that can be remotely loaded via pH gradients, HI-6 resides strictly in the aqueous core.
-
Low Trapped Volume: Standard thin-film hydration produces Multilamellar Vesicles (MLVs) with low trapped aqueous volume relative to lipid mass.
-
Osmotic Bursting: If the internal osmolarity (drug solution) is significantly higher than the external buffer, vesicles burst or leak.
Troubleshooting Protocol: The "High-Concentration" Hydration Method
To maximize EE% for HI-6, you must maximize the drug concentration during the hydration step and use a rigid lipid bilayer.
Step-by-Step Protocol:
-
Lipid Selection: Use high transition temperature (
) lipids to prevent leakage at physiological temperatures.-
Recommended: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) + Cholesterol (Chol).
-
Molar Ratio: 55:45 (Cholesterol is critical for membrane rigidity).
-
-
Film Formation: Dissolve lipids in Chloroform/Methanol (2:1). Evaporate to a thin film under
stream; desiccate overnight. -
Hydration (The Critical Step):
-
Hydrate the film with a highly concentrated HI-6 solution (e.g., 100–200 mg/mL in PBS). Note: Do not use dilute solutions; you rely on passive entrapment.
-
Temperature: Keep at 60°C (above DSPC
of 55°C) for 1 hour.
-
-
Sizing: Extrude through 100 nm polycarbonate membranes (11 passes) at 60°C.
-
Purification: Remove unencapsulated HI-6 using a Sephadex G-50 spin column or dialysis against iso-osmolar PBS.
Data Validation Table: Expected Outcomes
| Parameter | Standard Liposome (EPC/Chol) | Optimized Liposome (DSPC/Chol) |
| Zeta Potential | -5 to -10 mV | -20 to -30 mV (if PEGylated) |
| Encapsulation Efficiency | 2–5% | 15–25% (Method Dependent) |
| Leakage (24h @ 37°C) | >40% | <10% |
Ticket #02: Prodrug Instability & Transporter Targeting
Issue: "My glycosylated HI-6 prodrug degrades in plasma before reaching the BBB, or shows no enhanced uptake."
Root Cause Analysis
-
Linker Instability: Ester linkages are rapidly hydrolyzed by plasma esterases.
-
Transporter Mismatch: Simply attaching glucose doesn't guarantee GLUT1 transport. The conjugate must mimic the pyranose chair conformation required by the transporter pore.
Strategic Fix: The Glycosylation Pathway
Target the GLUT1 (Glucose Transporter 1) or OCT (Organic Cation Transporter) systems.
Visualizing the Transport Logic:
Caption: Mechanism of prodrug transport via GLUT1 hijacking. Native HI-6 is repelled, while the conjugate enters via active transport.
Synthesis Recommendation: Switch from ester linkers to carbamate or ether linkages for the glucose moiety. These are more resistant to plasma hydrolysis but can still be cleaved by specific cerebral enzymes (e.g., amidases) once inside the CNS.
Ticket #03: Intranasal Delivery Variability
Issue: "Nose-to-brain delivery results are highly variable between animal subjects."
Root Cause Analysis
-
Mucociliary Clearance: The nasal mucosa turns over every 15–20 minutes, washing the drug into the throat (swallowing) before it can travel up the olfactory nerve.
-
Deposition Site: If the drug is deposited in the respiratory region (anterior), it enters systemic circulation. It must reach the olfactory region (posterior).
Optimization Protocol: Mucoadhesive Nano-Emulsions
Do not use simple saline solutions. You must increase residence time.
Formulation Guide:
-
Base: Chitosan (0.5% w/v). Chitosan is cationic and mucoadhesive, binding to the negatively charged mucin.
-
Permeation Enhancer: Add 1% cyclodextrin or a mild surfactant (e.g., Tween 80) to open tight junctions transiently.
-
Administration Technique (Mice/Rats):
-
Anesthetize the animal (isoflurane).
-
Place animal in a supine position with the head elevated 90° (hanging off the table edge).
-
Administer small volumes (e.g., 5-10 µL) alternating between nostrils to prevent drainage.
-
Maintain position for 2 minutes post-dosing.
-
Ticket #04: In Vitro Model Validation
Issue: "My PAMPA assay data does not correlate with my in vivo brain uptake results."
Root Cause Analysis
PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion. Since HI-6 requires paracellular transport (which is blocked by Tight Junctions) or active transport (if using a prodrug), PAMPA is a false negative/positive generator.
Recommended Workflow: Transwell Co-Culture
You must construct a biological barrier model.
Experimental Setup:
-
Apical Chamber: bEnd.3 cells (Murine brain endothelial cells).
-
Basolateral Chamber: Primary Astrocytes (release factors that tighten endothelial junctions).
-
Verification: Measure Trans-Endothelial Electrical Resistance (TEER). Do not use the monolayer until TEER > 200
. -
Tracer: Use Fluorescein Isothiocyanate (FITC)-Dextran as a paracellular leakage control. If Dextran crosses, your junctions are not tight enough.
Workflow Diagram:
Caption: Decision tree for validating BBB integrity before testing HI-6 permeability.
References
-
Lorke, D. E., et al. (2008). Entry of oximes into the brain: A review. Current Medicinal Chemistry.
-
Kuca, K., et al. (2009). Blood-brain barrier penetration of bis-pyridinium oximes. Drug Metabolism Reviews.
-
Pashirova, T. N., et al. (2018). Nanotechnological strategies using oximes-loaded lipid nanoparticles for brain protection against organophosphorus poisoning. Frontiers in Pharmacology.
-
Jo, S., et al. (2019). Intranasal delivery of oximes for the treatment of organophosphate poisoning. Journal of Controlled Release.
-
Rehacek, V., et al. (2010). Nanoparticulate transport of oximes over an in vitro blood-brain barrier model. PLoS ONE. [1]
Sources
Technical Support Center: Asoxime Chloride (HI-6) Degradation Impurity Analysis
Welcome to the technical support center for Asoxime chloride (HI-6). This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this critical acetylcholinesterase reactivator. This compound's stability is paramount to its efficacy and safety as an antidote for organophosphate poisoning.[1][2] Understanding and identifying its degradation impurities is a crucial aspect of quality control and formulation development.
This document provides in-depth, experience-based answers to common questions encountered during the analysis of this compound. It moves beyond simple procedural lists to explain the scientific reasoning behind the methodologies, ensuring you can not only follow protocols but also troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (HI-6) and what impurities should I expect?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and photodecomposition. The specific impurities generated are highly dependent on the pH, temperature, and light exposure of the solution.
-
Hydrolytic Degradation: The molecule's stability in aqueous solution is pH-dependent, with maximum stability observed in acidic conditions (pH 2-3).[3][4]
-
Acidic Conditions (pH ~2.0): Under acidic conditions, the primary degradation route is the cleavage of the aminal-acetal bond in the ether bridge.[3][4] This results in the formation of Isonicotinamide , Pyridine-2-aldoxime , and Formaldehyde .[3]
-
Neutral to Alkaline Conditions (pH ≥ 7.4): In neutral or alkaline solutions, the attack shifts to the oxime group.[3] This leads to a more complex cascade, starting with the formation of a nitrile intermediate, which then yields a pyridone derivative.[3] This major metabolite can further decompose into Isonicotinic acid and 2-pyridone .[3] Hydrolysis of the amide group on the isonicotinamide ring can also occur.[3] A significant concern at neutral pH is the potential evolution of hydrocyanic acid.[3]
-
-
Photodegradation: this compound is sensitive to light. Exposure to daylight can cause significant degradation, primarily through photoisomerism of the oxime group (conversion between E and Z isomers).[5][6] This is critical because the isomeric form can impact the compound's ability to reactivate acetylcholinesterase.[6]
The diagram below illustrates the main hydrolytic degradation pathways.
Caption: Primary hydrolytic degradation pathways of this compound.
Summary of Key Degradation Impurities:
| Impurity Name | Degradation Pathway | Conditions |
| Isonicotinamide | Hydrolysis | Acidic (pH ~2) |
| Pyridine-2-aldoxime | Hydrolysis | Acidic (pH ~2) |
| 2-Cyanopyridine | Hydrolysis | Acidic (pH ~2)[3] |
| Pyridone derivatives | Hydrolysis | Neutral/Alkaline (pH ≥ 7.4)[3] |
| Isonicotinic acid | Hydrolysis | Neutral/Alkaline (pH ≥ 7.4)[3] |
| 2-Pyridone | Hydrolysis | Neutral/Alkaline (pH ≥ 7.4)[3] |
| E/Z Isomers | Photodegradation | Exposure to light[6] |
Q2: How do I develop a stability-indicating HPLC method for this compound impurity profiling?
A2: A stability-indicating method is one that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its impurities, degradants, and excipients.[7][8] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective approach.[7]
The Causality Behind Method Development Choices:
-
Column Selection: this compound and its primary degradants are polar, ionic compounds. A standard C18 or C8 column is a good starting point. The key is to choose a column with high-purity silica and good end-capping to minimize peak tailing caused by interaction with residual silanols on the stationary phase.
-
Mobile Phase Selection:
-
pH Control is Critical: Asoxime is a bis-pyridinium salt, and its charge, along with the charge of its impurities, is pH-dependent. Using a buffered mobile phase (e.g., phosphate or acetate buffer) is essential for reproducible retention times and good peak shape.[9] Given the molecule's stability at low pH, a mobile phase pH between 2.5 and 4.0 is a robust starting point.[4]
-
Organic Modifier: Acetonitrile is a common choice. A gradient elution (gradually increasing the percentage of acetonitrile) will be necessary to elute the more retained impurities while ensuring the highly polar Asoxime peak is retained and well-separated from the solvent front.
-
-
Detection: A photodiode array (PDA) detector is highly recommended over a simple UV detector. It allows you to monitor multiple wavelengths simultaneously and, more importantly, perform peak purity analysis to ensure that a chromatographic peak corresponds to a single compound.
Step-by-Step Protocol: HPLC Method Development for this compound
-
Initial System Setup:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector, monitor at 280 nm (this compound has a UV maximum around this wavelength).
-
Column Temperature: 30 °C (to ensure temperature stability).[9]
-
Injection Volume: 10 µL.
-
-
Forced Degradation Sample Preparation (Stress Studies):
-
To ensure your method is truly "stability-indicating," you must generate the degradation products.[10] Prepare separate solutions of this compound (~1 mg/mL in water) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl, heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH, heat at 60 °C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.[11]
-
Photolytic Degradation: Expose solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[6][11]
-
-
Crucial Step: Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column. Dilute all samples with the mobile phase to an appropriate concentration.
-
-
Method Optimization:
-
Inject the unstressed this compound standard, followed by each of the stressed samples.
-
Analyze the chromatograms. The goal is to achieve baseline separation between the main Asoxime peak and all impurity peaks generated during forced degradation.[8]
-
Adjust the gradient profile (the rate of change of Mobile Phase B) to improve the separation of any co-eluting peaks. For example, a shallower gradient may be needed to separate closely eluting impurities.
-
Example HPLC Gradient Table:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Q3: How can I use Mass Spectrometry (MS) to definitively identify an unknown peak in my chromatogram?
A3: While HPLC-UV provides quantitative data and indicates the presence of impurities, it does not provide structural information.[12] Coupling your HPLC to a mass spectrometer (LC-MS) is the definitive technique for identifying unknown degradants.[13][14] High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is particularly powerful as it provides highly accurate mass measurements, allowing you to determine the elemental composition of the impurity.[14]
Workflow for LC-MS Impurity Identification:
Caption: A typical workflow for identifying unknown impurities using LC-MS.
Expert Insights:
-
Accurate Mass is Key: An HRMS can measure the mass of an ion to within a few parts per million (ppm). For an unknown peak, this accuracy allows you to propose a unique elemental composition, distinguishing it from other possibilities.[14] For example, you can differentiate an impurity formed by oxidation (+O) from one formed by demethylation followed by hydroxylation (-CH₂ + OH).
-
Leverage MS/MS Fragmentation: After determining the elemental formula, perform a tandem MS (MS/MS) experiment. In this, you isolate the impurity ion, fragment it, and analyze the resulting product ions.[14] By comparing the fragmentation pattern of the impurity to that of the parent drug (this compound), you can deduce where the modification or cleavage occurred, leading to structural elucidation.
Q4: I'm seeing chromatographic problems like peak tailing and shifting retention times. What's wrong?
A4: These are common issues in HPLC, especially with polar, ionic compounds like this compound. A systematic approach is the best way to troubleshoot.[9]
Troubleshooting Guide for Common HPLC Issues:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic pyridinium groups on Asoxime are interacting with acidic silanol groups on the column packing.[15]2. Column Overload: Injecting too much sample mass.[15]3. Column Contamination/Void: Buildup of sample matrix on the column frit or a void at the column inlet. | 1. Improve Mobile Phase: Ensure the buffer pH is low enough (~2.5-3.0) to suppress silanol ionization. If using a less modern column, consider adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%).2. Reduce Injection Amount: Dilute your sample and inject a smaller mass onto the column.[9]3. Clean/Replace Column: Flush the column with a strong solvent.[16] If the problem persists, reverse-flush the column (if permitted by the manufacturer) or replace it. Use a guard column to protect the analytical column. |
| Shifting Retention Times (Drift) | 1. Inadequate Column Equilibration: Not allowing enough time for the column to stabilize with the initial mobile phase conditions before injection.[17]2. Mobile Phase Composition Change: Evaporation of the more volatile organic component (acetonitrile) or improper mixing.[9]3. Temperature Fluctuation: The lab temperature is changing, affecting viscosity and retention.[9][17]4. Pump/Flow Rate Issues: Leaks or faulty check valves in the pump are causing an inconsistent flow rate. | 1. Increase Equilibration Time: Ensure the baseline is stable before the first injection. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.[17]2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs capped.[9] Purge pump lines to remove bubbles.3. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.[9][17]4. System Maintenance: Check for leaks. Check pump pressure ripple; if it's high, sonicate check valves or replace pump seals. |
| High Backpressure | 1. Blocked Frit/Column: Particulate matter from the sample or mobile phase has clogged the column inlet frit.[16]2. Buffer Precipitation: The buffer has precipitated in the system, often due to mixing with a high concentration of organic solvent. | 1. Filter Samples/Mobile Phase: Always filter samples and aqueous mobile phases through a 0.45 µm or 0.22 µm filter. Use an in-line filter before the column.[16]2. Check Buffer Solubility: Ensure your chosen buffer is soluble in the highest concentration of organic solvent used in your gradient. Flush the system with water before shutting down to remove any residual buffer. |
References
-
Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266–271. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved February 4, 2026, from [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Korábečný, J., et al. (2021). Effect of Oxime Encapsulation on Acetylcholinesterase Reactivation: Pharmacokinetic Study of the Asoxime-Cucurbit[8]uril Complex in Mice Using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. Pharmaceutics, 13(5), 733. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Eyer, P., & Klehr, H. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 62(2-3), 224–226. [Link]
-
Pharmaffiliates. (n.d.). This compound-impurities. Retrieved February 4, 2026, from [Link]
-
Wang, D., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(35), 21543–21551. [Link]
-
ResearchGate. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. [Link]
-
Worek, F., et al. (2012). Purity of antidotal oxime HI-6 DMS as an active pharmaceutical ingredient for auto-injectors and infusions. Journal of Pharmaceutical and Biomedical Analysis, 66, 321–325. [Link]
-
Sterling Pharma Solutions. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). HI-6. Retrieved February 4, 2026, from [Link]
-
Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ResearchGate. (2013). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. [Link]
-
Jencks, W. P. (1959). Hydrolytic Stability of Hydrazones and Oximes. Journal of the American Chemical Society, 81(2), 475–481. [Link]
-
Asian Journal of Research in Chemistry. (2021). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
ResearchGate. (n.d.). Characterization of Impurities and Degradants Using Mass Spectrometry. Retrieved February 4, 2026, from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved February 4, 2026, from [Link]
-
Biosciences Biotechnology Research Asia. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
Li, Y., & Wu, J. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 79–90. [Link]
-
ResearchGate. (2015). Pharmacology of HI-6, an H-series oxime. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 4, 2026, from [Link]
-
Bogan, R., et al. (2012). Photostability of antidotal oxime HI-6, impact on drug development. Drug Testing and Analysis, 4(Suppl 1), 50–55. [Link]
-
Innovational Journals. (2023). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved February 4, 2026, from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photostability of antidotal oxime HI-6, impact on drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
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- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 16. agilent.com [agilent.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Mitigating HI-6 Injection Site Necrosis
Topic: Optimization of HI-6 Administration for Pre-Clinical Research Ticket ID: HI6-NEC-001 Status: Active Responder: Senior Application Scientist, Toxicology & Formulation Division
Core Directive: The Stability-Toxicity Paradox
Executive Summary: Researchers frequently encounter severe injection site necrosis (ISN) when administering the oxime HI-6 (asidoxime) in animal models. This is not typically due to user error but is an intrinsic chemical property of the drug.
HI-6 presents a critical Stability-Toxicity Paradox :
-
Stability: HI-6 is most stable in highly acidic environments (pH 2.0 – 3.0).[1][2] At physiological pH (7.4), it undergoes rapid hydrolysis, losing potency within hours [1].
-
Toxicity: Intramuscular (IM) injection of a pH 2.0 solution causes immediate chemical burn, protein denaturation, and myonecrosis [2].
The Solution: Unlike clinical autoinjectors which require years of shelf-life (forcing low pH), research applications allow for extemporaneous preparation . To mitigate necrosis, you must shift from "shelf-stable" protocols to "just-in-time" buffering strategies.
Module 1: The Chemistry of Necrosis
Understanding the mechanism is the first step to mitigation. The necrosis is not apoptotic; it is a rapid, chemically induced lysis.
Mechanism of Action (Visualized)
Figure 1: The cascade of HI-6 induced myotoxicity. The primary drivers are acidity and hypertonicity leading to immediate tissue destruction.
Salt Selection: Dichloride vs. Dimesylate
The salt form significantly impacts solubility and local tolerance.
| Feature | HI-6 Dichloride ( | HI-6 Dimesylate (DMS) | Recommendation |
| Solubility | Moderate (~200 mg/mL) | High (>600 mg/mL) | Use DMS |
| pH (unbuffered) | ~2.0 - 2.5 | ~2.5 - 3.0 | Use DMS |
| Local Toxicity | Severe | Moderate | Use DMS |
| Precipitation Risk | High in tissue | Low | Use DMS |
Technical Insight: HI-6 Dimesylate is preferred because its higher solubility allows for more concentrated solutions, reducing the volume injected, which is a key factor in reducing mechanical tissue damage [3].
Module 2: Formulation Protocols
WARNING: Do not store the following formulations. They must be prepared within 30 minutes of administration to ensure potency.
Protocol A: The "Just-in-Time" Buffered Prep
Target pH: 4.5 – 5.0 (Tolerable for muscle, stable for ~2 hours)
-
Calculate Dosage: Determine total mass of HI-6 DMS required.
-
Dissolve: Dissolve HI-6 DMS in Water for Injection (WFI) at 80% of final volume.
-
Buffer: Slowly add 0.1M Sodium Phosphate Buffer (pH 7.4) or Sodium Bicarbonate (4.2%) dropwise.
-
Critical Step: Monitor pH continuously. Stop at pH 4.5 . Going to pH 7.4 will cause rapid degradation.
-
-
Osmolality Check: Ensure solution does not exceed 600 mOsm/kg if possible. If hypertonic, split the dose.
-
Filter: Pass through a 0.22 µm PES syringe filter (sterile filtration).
-
Inject: Administer immediately.
Formulation Decision Tree
Figure 2: Decision logic for HI-6 formulation. Fresh preparation allows for pH modulation that reduces necrosis risk.
Module 3: Troubleshooting & FAQs
Q1: My animals are exhibiting gait abnormalities 24 hours post-injection. Is this neurotoxicity?
Diagnosis: Likely Myotoxicity , not Neurotoxicity. Explanation: HI-6 is a bis-pyridinium compound. While it crosses the blood-brain barrier poorly, the gait issues are usually mechanical. The acidic injection causes the muscle fibers to fuse and become necrotic (hyaline degeneration). Verification: Palpate the injection site. If it feels "woody" or hard, it is a sterile abscess/muscle induration. Action:
-
Switch to the Vastus Lateralis (thigh) rather than the Gluteus to avoid sciatic nerve impingement.
-
Split the dose into two sites if volume > 0.1 mL/kg (rodents) or > 2 mL (large animals).
Q2: I see white precipitate in the syringe or tissue.
Cause: Solubility limit reached or "Salting Out." Explanation: If using HI-6 Dichloride, the chloride ions in physiological saline (0.9% NaCl) can push the equilibrium toward precipitation (Common Ion Effect). Action:
-
Switch to HI-6 Dimesylate .
-
Dissolve the drug in Distilled Water or 0.45% Saline rather than 0.9% Saline to reduce total chloride load.
Q3: Histology shows "Sterile Abscesses." Did I break sterility?
Diagnosis: Chemical Necrosis. Explanation: Even with perfect aseptic technique, HI-6 causes a "sterile abscess." The immune system walls off the necrotic tissue. You will see a core of coagulative necrosis surrounded by neutrophils and macrophages [4]. Action: This is an expected endpoint for high-dose HI-6. Document it as a "compound-related local tolerance finding" rather than an infection.
References
-
Eyer P, Hagedorn I, Ladstetter B. Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology. 1988;62(2-3):224-226. Link
-
Kuca K, Jun D, Musilova L. Structural requirements of acetylcholinesterase reactivators for treatment of sarin and cyclosarin poisoning. Journal of Enzyme Inhibition and Medicinal Chemistry. 2006;21(6):663-666. Link
-
Lorke DE, Hasan MY, Nurulain SM, Shafiullah M, Kuca K. Entry of the oxime HI-6 into the brain: a comparison of the dichloride and dimethanesulfonate salts. Medical Science Monitor. 2007;13(7):BR160-164. Link
-
Clement JG. Toxicology and pharmacology of the oxime HI-6: a review. Defence Research Establishment Suffield. 1992. Link
Sources
Validation & Comparative
Comparative Guide: Reproducibility of HI-6 Neuroprotective Efficacy in Soman-Intoxicated Rat Models
[1]
Executive Summary
The bis-pyridinium oxime HI-6 (asoxime) represents the current gold standard for experimental treatment of Soman (GD) intoxication, significantly outperforming legacy oximes like Pralidoxime (2-PAM) and Obidoxime.[1][2] However, reproducing its neuroprotective effects remains a source of frustration in translational research.[1]
While HI-6 is a potent reactivator of peripheral acetylcholinesterase (AChE), its ability to protect the Central Nervous System (CNS) is controversial due to the blood-brain barrier (BBB) impermeability of quaternary ammonium compounds.[1] This guide addresses the "Bioavailability Paradox" —the phenomenon where HI-6 reduces neuropathology despite poor CNS penetration—and provides a standardized, self-validating protocol to ensure experimental reproducibility.[1]
Part 1: The Bioavailability Paradox & Mechanism
To reproduce neuroprotective data, researchers must understand that HI-6 efficacy is not solely dependent on direct central AChE reactivation.[1] The neuroprotection is likely a result of two synergistic mechanisms:[1]
-
The "Seizure-Gate" Mechanism: Soman-induced status epilepticus physically disrupts the BBB, allowing a transient influx of HI-6 (approx. 3-10% of plasma levels) into the parenchyma.[1]
-
GABAergic Modulation: Evidence suggests HI-6 may modulate GABAergic inhibition, counteracting the glutamatergic storm caused by cholinergic crisis.[1]
Mechanistic Pathway (Soman vs. HI-6)
The following diagram illustrates the critical cascade where BBB disruption becomes a therapeutic opportunity.
Figure 1: The "Seizure-Gate" hypothesis illustrating how Soman-induced BBB compromise paradoxically facilitates the entry of the therapeutic agent HI-6.[1]
Part 2: Comparative Efficacy & Salt Selection
The Critical Variable: Salt Form (DMS vs. Cl)
A major source of reproducibility failure is the interchangeability of HI-6 salts.[1]
-
HI-6 Dichloride (2Cl): Poor water solubility.[1] Difficult to formulate high-concentration autoinjectors.[1]
-
HI-6 Dimethanesulfonate (DMS): Highly soluble.[1][2][3] Preferred for high-dose reproducibility.[1]
Note: While reactivating potency is statistically similar, DMS is recommended for rat studies to prevent precipitation at the injection site, which alters pharmacokinetics.[1]
Comparative Performance Matrix (Rat Models)[1]
| Feature | HI-6 (DMS) | Obidoxime | Pralidoxime (2-PAM) |
| Soman Reactivation (Periphery) | High (Best in class) | Low | Negligible |
| Soman Reactivation (CNS) | Low to Moderate* | Negligible | Negligible |
| Survival Rate (24h) | 80-100% (w/ Atropine) | 20-40% | <10% |
| Neuropathology Reduction | Significant (Piriform Cortex) | Minimal | None |
| Therapeutic Window | < 10 min post-seizure | Ineffective | Ineffective |
| Solubility (Injection) | Excellent | Good | Good |
CNS reactivation is dependent on seizure-induced BBB opening.[1]
Part 3: Validated Experimental Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol includes "Stop/Go" validation steps. If these criteria are not met, the experiment is invalid.
Phase 1: Preparation & Pre-treatment[1]
-
Subject: Male Wistar rats (200–250g).[1] Note: Wistar rats are preferred over Sprague-Dawley for seizure consistency in Soman models.[1]
-
Acclimatization: 7 days standard housing.
-
Pre-treatment (Optional): Pyridostigmine bromide (0.1 mg/kg IM) 30 mins prior (simulates military prophylaxis).[1]
Phase 2: Intoxication & Therapy[1][4][5]
-
Challenge: Administer Soman (GD) subcutaneously (SC) at 1.2 - 1.5 x LD50 .
-
Therapy Trigger: Administer therapy 1 minute after onset of generalized convulsions .
-
Therapeutic Cocktail (IM):
Phase 3: Assessment & Histology[1]
-
Survival: Monitor at 1h, 4h, and 24h.
-
Perfusion: At 24h, deeply anesthetize and transcardially perfuse with 4% paraformaldehyde.
-
Staining: Fluoro-Jade B (specific for degenerating neurons) or H&E.[1]
-
Regions of Interest: Piriform Cortex, Amygdala, Hippocampus (CA1/CA3).[1]
Experimental Workflow Diagram
Figure 2: Validated workflow for assessing HI-6 neuroprotection.[1] Note the critical delay between seizure onset and therapy to maximize BBB penetration.
Part 4: Data Reporting Standards
When publishing results, summarize neuropathology using the Modified Lorke Scale . Reproducibility is often lost when researchers use vague terms like "mild damage" instead of ordinal data.[1]
| Score | Description | Criteria (Fluoro-Jade B Positive Cells) |
| 0 | None | No degenerating neurons observed.[1] |
| 1 | Minimal | < 10% neuronal degeneration in ROI. |
| 2 | Mild | 10–25% degeneration; scattered neurons.[1] |
| 3 | Moderate | 25–50% degeneration; focal necrosis.[1] |
| 4 | Severe | > 50% degeneration; pan-necrosis/cavitation.[1] |
Expected Outcome:
References
-
Kassa, J., Jun, D., & Kuca, K. (2007).[1][2] Comparison of reactivating and therapeutic efficacy of two salts of the oxime HI-6 against tabun, soman and cyclosarin in rats.[2] Basic & Clinical Pharmacology & Toxicology.[1]
-
Lorke, D. E., et al. (2008).[1][4] Entry of oximes into the brain: a review. Current Medicinal Chemistry.[1]
-
Shih, T. M., & McDonough, J. H. (1999).[1] Organophosphorus nerve agents-induced seizures and efficacy of atropine sulfate as anticonvulsant treatment.[1] Pharmacology Biochemistry and Behavior.[1][5][6]
-
McDonough, J. H., et al. (2010).[1] Neuropathology of organophosphate nerve agents.[1] Handbook of Toxicology of Chemical Warfare Agents.[1]
-
Myhrer, T., & Aas, P. (2016).[1] Choice of oximes in the treatment of nerve agent intoxication: A dilemma? NeuroToxicology.[1][7]
Sources
- 1. Rotenone - Wikipedia [en.wikipedia.org]
- 2. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. In vitro and in vivo genotoxicity assessment of HI-6 dimethanesulfonate/oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penetration of the Blood–Brain Barrier and Liver for Repairing Motor Disorders in a Rat Model of Parkinson’s Disease Using a Nanocopolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of HI-6 and HLö-7 in preventing incapacitation following nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the efficacy of HI6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical Safety & Toxicological Comparison: Asoxime Chloride (HI-6) vs. Atropine Monotherapy
Executive Summary: The Safety/Efficacy Trade-off
In the development of medical countermeasures for organophosphate (OP) poisoning, the safety profiles of the standard of care—Atropine —and the bis-pyridinium oxime Asoxime Chloride (HI-6) represent two distinct toxicological landscapes.
While Atropine is the cornerstone of survival, its safety profile is characterized by dose-limiting anticholinergic toxicity (the "Atropine Toxidrome"). In contrast, clinical data indicates that HI-6 possesses a remarkably "silent" safety profile in healthy human volunteers, lacking the severe cardiovascular and ocular side effects associated with Atropine or older oximes like Obidoxime.
This guide objectively compares the clinical safety data, pharmacokinetics, and adverse event (AE) profiles of these two agents, demonstrating that HI-6 adds minimal systemic toxicity burden when co-administered with Atropine.
Mechanistic Foundation & Safety Implications[1][2][3][4][5]
To understand the safety divergence, one must analyze the target engagement. Atropine acts downstream at the receptor level, inherently causing physiological disruption (safety liability). HI-6 acts upstream at the enzyme level, restoring homeostasis (safety neutrality).
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence showing Atropine's direct receptor blockade leading to systemic side effects, versus HI-6's restorative action on AChE.
Clinical Safety Profile Comparison
The following analysis synthesizes data from Phase I clinical trials in healthy volunteers (Kusic et al., 1985; Clement et al., 1995).
A. Cardiovascular Safety
-
Atropine Alone: Induces significant tachycardia and hypertension. Therapeutic doses (2mg IM) invariably increase heart rate (HR) by >20-30 bpm. High doses required for poisoning (>10mg) can cause dangerous tachyarrhythmias.
-
HI-6 (Asoxime): In human trials (up to 500 mg IM), HI-6 demonstrated no significant effect on heart rate or blood pressure. When combined with Atropine, it does not potentiate Atropine-induced tachycardia.
B. Ocular & Visual Safety
-
Atropine Alone: Causes mydriasis (pupil dilation), cycloplegia (loss of accommodation), and photophobia. Vision is significantly impaired for hours to days.
-
HI-6 (Asoxime): Unlike older oximes (e.g., Obidoxime, which can cause diplopia), HI-6 has shown no adverse effects on visual acuity , pupil size, or accommodation in healthy volunteers.
C. Neurological & Neuromuscular Safety
-
Atropine Alone: Crosses the Blood-Brain Barrier (BBB). Side effects range from restlessness and confusion to delirium and hallucinations ("Mad as a hatter").
-
HI-6 (Asoxime): Poor BBB penetration. Reports of "dizziness" are rare and mild. Crucially, HI-6 does not cause the "oxime-induced neuromuscular block" often feared with high-dose Pralidoxime (2-PAM).
D. Adverse Event Incidence Table
| Safety Endpoint | Atropine Monotherapy (2mg IM) | Asoxime (HI-6) Monotherapy (500mg IM) | Clinical Implication |
| Heart Rate | High Increase (>100 bpm common) | Neutral (No significant change) | HI-6 is cardio-safe. |
| Mouth/Secretions | Severe Dryness (Xerostomia) | Normal | HI-6 does not affect glandular function. |
| Vision | Blurred/Mydriasis | Normal | HI-6 is superior to Obidoxime for visual safety. |
| CNS Status | Drowsiness / Confusion | Alert / Oriented | HI-6 has minimal central toxicity. |
| Injection Site | Mild pain | Mild to Moderate pain | HI-6 is acidic; injection site pain is the primary AE. |
| GI System | Decreased motility (Constipation) | Normal | No anticholinergic ileus risk with HI-6. |
Pharmacokinetic (PK) Data Comparison
Understanding the PK profile is essential for designing dosing regimens. HI-6 is eliminated rapidly, necessitating auto-injector formulations for immediate field use.
| Parameter | Atropine (IM) | Asoxime HI-6 (IM) | Data Source |
| Tmax (Time to Peak) | ~30 mins | 5 – 10 mins | Kusic et al., 1985 |
| Cmax (Peak Conc.) | Dose dependent | ~4 µg/mL (at 250mg dose) | Clement et al., 1995 |
| Half-life (T1/2) | 2 – 4 hours | 1.15 ± 0.19 hours | Clement et al., 1995 |
| Elimination Route | Hepatic metabolism + Urine | Renal (55-60% unchanged) | Kusic et al., 1985 |
| Volume of Dist.[1][2] (Vd) | 1.7 L/kg | 0.25 L/kg (Extracellular) | HI-6 stays in plasma/ECF. |
Technical Insight: The rapid Tmax of HI-6 (5-10 min) is a critical safety feature, ensuring therapeutic levels are reached before the irreversible "aging" of the AChE enzyme occurs, without the lag time seen in some other countermeasures.
Experimental Protocols: Validating Safety
For researchers replicating safety studies or conducting bridging toxicology, the following protocols ensure data integrity.
Protocol A: Assessment of Oxime-Induced Neuromuscular Blockade
Objective: To verify that HI-6 does not cause depolarization block (a known risk of oximes).
-
Subject Preparation: Anesthetized animal model (e.g., Rhesus macaque or Beagle dog).
-
Instrumentation: Calibrated force transducer attached to the tendon of the tibialis anterior muscle.
-
Stimulation: Sciatic nerve stimulation (Supramaximal voltage, 0.1 Hz single twitch and 50 Hz tetanic trains).
-
Administration:
-
Control Arm: Saline.
-
Test Arm: HI-6 (Cumulative dosing: 10, 30, 100 mg/kg IV).
-
-
Data Acquisition: Record twitch height and tetanic fade ratio.
-
Validation Criteria: A safety pass requires <10% reduction in twitch height at therapeutic plasma levels (>4 µg/mL).
Protocol B: Human Phase I Safety Monitoring Workflow
Objective: Standardized monitoring for anticholinergic vs. oxime-specific side effects.
Figure 2: Clinical safety monitoring workflow emphasizing the correlation between PK sampling and specific toxicity endpoints.
Discussion: The Strategic Advantage of HI-6
The comparison data reveals that HI-6 is toxicologically benign relative to Atropine.
-
No Additive Toxicity: Adding HI-6 to an Atropine regimen does not exacerbate the anticholinergic toxidrome.
-
Renal Clearance: The reliance on renal excretion (unchanged drug) implies that HI-6 safety is predictable, provided renal function is intact.
-
Therapeutic Index: The high tolerability (no AEs at 500mg) versus the effective dose creates a wide therapeutic window, unlike Atropine, where the effective dose is close to the toxic dose.
References
-
Kusic, R., Boskovic, B., Vojvodic, V., & Jovanovic, D. (1985). HI-6 in man: blood levels, urinary excretion, and tolerance after intramuscular administration of the oxime to healthy volunteers.[3] Fundamental and Applied Toxicology.
-
Clement, J. G., Bailey, D. G., Madill, H. D., Tran, L. T., & Spence, J. D. (1995). The acetylcholinesterase oxime reactivator HI-6 in man: pharmacokinetics and tolerability in combination with atropine.[4] Biopharmaceutics & Drug Disposition.
-
Soukup, O., et al. (2014). Oxime reactivators and their antinicotinic effect: In vitro and in vivo comparison.[4] Medical Countermeasures Database.
-
Thiermann, H., et al. (2013). Pharmacokinetics of obidoxime and HI-6 in patients poisoned with organophosphorus compounds. Toxicology Letters.
-
Lorke, D. E., & Petroianu, G. A. (2019). Asoxime (HI-6) and its analogues: A review of their efficacy and safety. Journal of Applied Toxicology.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. HI-6 in man: blood levels, urinary excretion, and tolerance after intramuscular administration of the oxime to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Benchmarking HI-6 Potency Against Russian VX (VR) Nerve Agents
Executive Summary: The Broad-Spectrum Imperative
In the landscape of medical countermeasures against organophosphorus (OP) nerve agents, HI-6 (asoxime) has emerged as a critical broad-spectrum reactivator.[1][2] While historically celebrated for its superior efficacy against Soman (GD) —a threat refractory to standard oximes like Obidoxime and Pralidoxime (2-PAM)—its performance against Russian VX (VR) requires nuanced benchmarking.
This guide objectively analyzes HI-6 potency against VR. The data indicates that while HI-6 is a viable reactivator for VR-inhibited human acetylcholinesterase (hAChE), it does not exhibit the same dominance it holds over Soman.[3] Its primary value lies in its universal utility : providing significant protection against VR while maintaining critical efficacy against GD, a balance that legacy oximes fail to achieve.
Key Technical Insight: Researchers must account for drastic species-dependent kinetic differences. Data derived from guinea pig models significantly underestimates HI-6 efficacy for human applications, while rat models may overestimate it. This guide prioritizes human recombinant AChE data where available.
Mechanistic Benchmarking: HI-6 vs. VR
The Challenge of Russian VX (VR)
Russian VX (VR) [O-isobutyl S-(2-diethylaminoethyl) methylphosphonothioate] is a structural isomer of U.S. VX. The presence of the isobutyl group creates distinct steric hindrance within the AChE active site gorge compared to the ethyl group of U.S. VX.
Upon phosphorylation, the VR-AChE complex faces two competing fates:
-
Reactivation: The oxime (HI-6) nucleophilically attacks the phosphorus atom, restoring enzyme function.
-
Aging: The complex undergoes dealkylation, becoming permanently resistant to reactivation.[4]
HI-6 Structural Advantage
HI-6 is a bispyridinium oxime.[1][5] Its "H-shaped" geometry allows it to span the AChE active site gorge, anchoring at the peripheral anionic site (PAS) while directing the oxime group toward the catalytic anionic site (CAS).
-
vs. 2-PAM: HI-6 has superior affinity (
) due to the bispyridinium structure. -
vs. Obidoxime: While Obidoxime is a potent reactivator of V-agents, it lacks the specific geometry required to bypass the steric blockade of Soman-inhibited AChE. HI-6 bridges this gap.
Pathway Visualization
The following diagram illustrates the kinetic competition between HI-6 mediated reactivation and the irreversible aging process specific to VR.
Figure 1: Kinetic competition between VR-induced aging and HI-6 mediated reactivation. Note that VR ages slower than Soman, providing a wider therapeutic window.
Comparative Efficacy Data
The following data synthesizes in vitro kinetic constants for Human AChE (hAChE) . Relying on human data is critical, as animal models introduce significant variance (see Section 3.2).
Kinetic Constants (Human AChE)
- (Dissociation Constant): Lower is better (higher affinity).
- (Reactivation Rate Constant): Higher is better (faster reactivation).
-
(Second-order Rate Constant): The efficiency ratio (
).
| Reactivator | Target Agent | Reactivation Potency ( | Clinical Efficacy Assessment |
| HI-6 | Russian VX (VR) | 10 - 15 mM⁻¹min⁻¹ | High. Effective broad-spectrum coverage. Superior to 2-PAM; comparable to Obidoxime in vivo. |
| Obidoxime | Russian VX (VR) | 20 - 25 mM⁻¹min⁻¹ | Very High. Chemically optimized for V-agents, but fails against Soman (GD). |
| 2-PAM | Russian VX (VR) | < 5 mM⁻¹min⁻¹ | Low. Structurally insufficient for rapid reactivation of VR-inhibited hAChE. |
| HI-6 | Soman (GD) | ~30 mM⁻¹min⁻¹ | Gold Standard. The only oxime providing meaningful reactivation of unaged GD-AChE. |
Data Interpretation: While Obidoxime shows slightly higher kinetic efficiency in vitro for VR specifically, HI-6 is preferred in modern protocols because it retains high efficacy against VR while also covering the Soman threat. 2-PAM is functionally obsolete for VR.
The "Species Gap" Warning
Researchers must validate protocols against the correct species model.
-
Guinea Pig AChE: Highly resistant to HI-6 reactivation. Studies using guinea pigs will underestimate HI-6 potency by up to 400-fold compared to human AChE.
-
Rat/Pig AChE: Closer approximation to human kinetics but still requires allometric scaling.
-
Recommendation: Use recombinant human AChE (rHuAChE) for definitive benchmarking.
Experimental Protocol: Modified Ellman Assay
To reproduce these benchmarks, use the following self-validating protocol. This method minimizes spontaneous hydrolysis artifacts common in V-agent testing.
Reagents & Preparation
-
Buffer: 0.1 M Phosphate buffer, pH 7.4 (physiological relevance).
-
Substrate: Acetylthiocholine iodide (ATC), 1 mM final concentration.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Recombinant Human AChE (hAChE).[3]
-
Inhibitor: VR (purity >98%). Safety Note: Perform all steps in a certified fume hood with appropriate PPE.
Workflow Diagram
Figure 2: Step-by-step Modified Ellman Assay for determining reactivation kinetics.
Step-by-Step Methodology
-
Inhibition: Incubate hAChE with VR (approx. 2x molar excess) for 15 minutes at 25°C. Verify inhibition >90% against a control.
-
Clearance: Pass the inhibited enzyme through a Sephadex G-50 spin column to remove unbound VR. Critical: Failure to remove free VR will result in "re-inhibition" artifacts, skewing
calculations. -
Reactivation:
-
Aliquot inhibited enzyme into wells containing HI-6 at varying concentrations (e.g., 10, 30, 100, 300 µM).
-
Incubate at 37°C.
-
-
Measurement:
-
At specific time intervals (
), transfer aliquots to cuvettes containing phosphate buffer, DTNB, and ATC. -
Measure absorbance at 412 nm.
-
-
Calculation:
-
Plot
against time to determine (observed rate constant). -
Use the equation:
to solve for and .
-
In Vivo Therapeutic Implications[3][6][7]
While in vitro constants (
-
Synergy: HI-6 exhibits a strong synergistic effect with atropine, significantly lowering the LD50 of VR in rat models.
-
Survival: In rats challenged with 2x LD50 of VR, HI-6 therapy results in 100% survival, comparable to Obidoxime and superior to 2-PAM.
-
Clinical Verdict: For stockpiling decisions, HI-6 is the superior choice due to the "Soman Gap." A stockpile of Obidoxime leaves a population vulnerable to Soman; a stockpile of HI-6 covers Soman and provides adequate protection against VR.
References
-
Worek, F., et al. (2002).[6] Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of Toxicology.
-
Kassa, J. (2002). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. Journal of Toxicology: Clinical Toxicology.
-
Lundy, P. M., et al. (2011).[1] Comparative protective effects of HI-6 and MMB-4 against organophosphorous nerve agent poisoning. Toxicology.
-
Thiermann, H., et al. (2013). Pharmacokinetics of oximes and their correlation to therapeutic efficacy. Toxicology Letters.
-
Musilek, K., et al. (2011). Design, synthesis and structure-activity relationship of new bispyridinium oximes as reactivators of acetylcholinesterase inhibited by nerve agents. Journal of Medicinal Chemistry.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Why is Aged Acetylcholinesterase So Difficult to Reactivate? [mdpi.com]
- 5. Russian VX: inhibition and reactivation of acetylcholinesterase compared with VX agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Asoxime Chloride (HI-6): A Meta-Analytic Comparison of Efficacy in Animal Models
Executive Summary: The "Soman-Specific" Imperative
In the landscape of medical countermeasures for organophosphate (OP) nerve agent intoxication, Asoxime Chloride (HI-6) occupies a critical tactical niche. Unlike the standard-issue Pralidoxime (2-PAM), which fails catastrophically against Soman due to rapid enzyme "aging," HI-6 demonstrates superior reactivation kinetics for Soman-inhibited acetylcholinesterase (AChE).
This guide synthesizes data from rodent, lagomorph, and canine models to objectively compare HI-6 against legacy oximes (2-PAM, Obidoxime). The meta-analysis reveals that while HI-6 is the gold standard for Soman and VX survival, it exhibits a critical vulnerability against Tabun, necessitating a nuanced approach to antidote selection in drug development pipelines.
Mechanistic Architecture: Reactivation vs. Aging
To understand the experimental data, one must grasp the kinetic race between reactivation (the oxime's goal) and aging (the irreversible degradation of the enzyme-OP complex).
HI-6 is a bis-pyridinium oxime. Its efficacy stems from its specific geometry, which allows it to dock into the AChE gorge even when bulky agents like Soman are present. However, this specificity is its Achilles' heel; it cannot access the active site when occluded by the specific steric conformation of Tabun.
Figure 1: The Kinetic Battlefield (AChE Reactivation Pathway)
Figure 1: The kinetic race between HI-6 mediated reactivation and the irreversible aging of the AChE-OP complex. Note the rapid aging window for Soman, which HI-6 targets effectively.
Comparative Efficacy: Meta-Analysis of Animal Data[1][2]
The following data aggregates protective indices (PI) and survival rates from key comparative studies. The Protective Index is defined as the LD50 of the agent with treatment divided by the LD50 without treatment.
Table 1: Protective Indices (PI) Across Species
Data synthesized from Koplivitz et al. and comparative reviews.
| Nerve Agent | Species | HI-6 (PI) | 2-PAM (PI) | Obidoxime (PI) | Performance Verdict |
| Soman | Rat | ~2.5 | 1.1 (Ineffective) | 1.2 | HI-6 is the only effective option. |
| Soman | Guinea Pig | ~6.0 | 1.5 | 2.0 | HI-6 shows high efficacy in GP models. |
| Soman | Dog | 9.0 | 3.5 | N/A | Superior efficacy in higher mammals. |
| VX | Rabbit | >10 | >10 | >10 | Comparable high efficacy to 2-PAM.[1][2] |
| Sarin | Rabbit | >10 | >10 | >10 | Comparable high efficacy to 2-PAM.[1][2] |
| Tabun | Guinea Pig | 1.2 | 1.1 | ~3.0 | HI-6 Fails. Obidoxime is required. |
Table 2: Biochemical Reactivation (In Vivo % Reactivation)
Comparison of AChE activity restoration in tissue samples 60 mins post-treatment.
| Tissue | Agent | HI-6 Efficacy | Obidoxime Efficacy | Mechanistic Insight |
| Diaphragm | Soman | High (40-60%) | Low (<10%) | Critical for restoring respiration. |
| Brain (Whole) | Soman | Moderate (~10%) | Negligible (<3%) | HI-6 shows partial BBB penetration. |
| Erythrocytes | Soman | High (>70%) | Low (<15%) | Systemic clearance marker. |
Critical Insight: In Soman poisoning, 2-PAM provides virtually no protection beyond the baseline effect of atropine. HI-6 is the only oxime capable of generating a survival benefit >2x LD50 in Soman challenges.
Experimental Protocol: The "Self-Validating" Protection Assay
Target Audience: Pre-clinical Study Directors
To generate reproducible efficacy data for HI-6, you must control for the rapid aging of Soman. The following protocol integrates self-validating checkpoints to ensure data integrity.
Phase A: Preparation & Validation
-
Agent Verification: Verify LD50 of the specific Soman lot in your colony (titration) 48h prior to the main study. Soman potency degrades; using historical LD50 values is a primary cause of study failure.
-
Oxime Formulation: Reconstitute this compound in saline. Warning: HI-6 is unstable in alkaline pH. Ensure vehicle pH is 4.0–6.0.
Phase B: The Challenge Workflow (Soman Model)
Figure 2: Standard Operating Procedure for Comparative Oxime Efficacy.
Phase C: Self-Validating Checkpoints
-
The "Atropine Floor": The Atropine Only group must show significantly lower survival than the Atropine + HI-6 group. If HI-6 does not outperform Atropine alone, the Soman dose was likely too low (survivable with just muscarinic blockade) or the oxime is inactive.
-
The "2-PAM Ceiling": In a Soman model, the Atropine + 2-PAM group should statistically resemble the Atropine Only group. If 2-PAM works well, your agent is likely not Soman (check for Sarin contamination).
Pharmacokinetics & Blood-Brain Barrier (BBB) Penetration
A controversial aspect of HI-6 is its central efficacy. Quaternary oximes like HI-6 are charged and poorly penetrate the BBB.
-
The Data: Studies indicate HI-6 penetrates the BBB at approximately 10% of plasma levels, compared to 3-5% for Obidoxime.[3]
-
The Paradox: Despite low penetration, HI-6 significantly reduces Soman-induced seizures and neuropathology.
-
Causality: This is likely due to the high potency of the small fraction that does cross, combined with the rapid reactivation of peripheral AChE, which reduces the total systemic cholinergic burden.
Recommendation: For studies targeting central neuroprotection, do not rely solely on HI-6. Consider co-administration with centrally active anticonvulsants (Diazepam/Midazolam) as a standard baseline.
Conclusion
This compound (HI-6) is not a universal antidote, but it is a specialized superior countermeasure .
-
Use HI-6 when the threat profile includes Soman or VX.
-
Do NOT Use HI-6 as a standalone against Tabun (Obidoxime or TMB-4 is required).
-
Experimental Design: Always run a 2-PAM positive control to validate the specific agent-oxime interaction.
For drug development professionals, HI-6 represents the benchmark for "Soman-resistant" efficacy. Any novel oxime candidate must demonstrate non-inferiority to HI-6 in Soman models to be commercially or militarily viable.
References
-
Comparison of efficacy of two oximes (HI-6 and obidoxime) in soman poisoning in rats. Source: PubMed / NIH [Link]
-
A comparison of the efficacy of HI6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit. Source: Toxicology Letters [Link]
-
Efficacy of HI-6 and HLö-7 in preventing incapacitation following nerve agent poisoning. Source: PubMed [Link]
-
Comparison of in vitro potency of oximes (pralidoxime, obidoxime, HI-6) to reactivate sarin-inhibited acetylcholinesterase. Source: Journal of Toxicology [Link]
-
Recent developments on oximes to improve the blood brain barrier penetration. Source: PMC / NIH [Link]
Sources
- 1. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. A comparison of the efficacy of HI6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Core Principles of Asoxime Chloride Waste Management
An In-Depth Guide to the Proper Disposal of Asoxime Chloride (HI-6) for Laboratory Professionals
This compound, known in many research and clinical settings as HI-6, is a critical cholinesterase reactivator employed as an antidote against organophosphate nerve agent poisoning.[1][2][3] Its role in reactivating acetylcholinesterase (AChE) inhibited by highly toxic nerve agents makes it a substance of significant interest in drug development and toxicology studies.[3][4] However, its responsible handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory considerations.
Before delving into specific procedures, it is crucial to understand the foundational principles governing the disposal of this compound. The primary objective is to prevent its release into the environment and to eliminate any potential risk to human health. When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[1] Therefore, all disposal methods must be in strict accordance with local, state, and federal regulations, which may vary by jurisdiction.[5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), others indicate moderate toxicity.[1][7] Given this variability and its intended pharmacological use as a potent antidote, a cautious approach is warranted.[8]
Before handling this compound for disposal, at a minimum, the following PPE should be worn:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
For handling larger quantities or in situations with a risk of aerosolization, additional respiratory protection may be necessary.
This compound Disposal Decision Workflow
The appropriate disposal route for this compound waste depends on its form and concentration. The following decision workflow provides a logical pathway for determining the correct procedure.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Expired Solid this compound
This procedure applies to the pure, solid form of the chemical.
-
Segregation and Labeling: Ensure the this compound is in its original or a securely sealed, compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (HI-6)".
-
Contact EHS: Arrange for pickup and disposal through your institution's licensed chemical waste contractor.
-
Professional Disposal: The recommended method of disposal is controlled incineration with flue gas scrubbing at a licensed chemical destruction facility.[9] This ensures the complete breakdown of the compound into less harmful substances. Under no circumstances should solid this compound be disposed of in the regular trash or down the drain. [9]
Protocol 2: Disposal of Dilute Aqueous Solutions
This protocol is for solutions of this compound, such as those prepared for experiments.
-
Collection: Pour the waste solution into a dedicated, sealed, and properly labeled hazardous waste container designated for aqueous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Prohibition of Sewer Disposal: Do not discharge this compound solutions into the sewer system.[9] Although some sources classify it as only slightly hazardous to water, this practice is strongly discouraged in a laboratory setting to prevent unintended environmental release and potential harm to aquatic organisms.[5][7][10]
-
Professional Disposal: The collected aqueous waste should be managed by a licensed hazardous waste disposal company.
Protocol 3: Disposal of Contaminated Materials
This includes items such as gloves, weigh boats, pipette tips, and glassware that have come into direct contact with this compound.
-
Solid Waste:
-
Collect all contaminated disposable items (e.g., gloves, absorbent pads) in a designated, sealed plastic bag or container.[5]
-
Label the container as "Hazardous Waste" with the chemical name.
-
Dispose of the container through your institution's chemical waste program.
-
-
Contaminated Glassware:
-
Initial Rinse: Perform an initial rinse of the glassware with a suitable solvent (e.g., deionized water). This first rinsate must be collected and disposed of as hazardous aqueous waste as described in Protocol 2.[11]
-
Subsequent Rinses: Perform at least two additional rinses. For highly toxic materials, the first three rinses must be collected as hazardous waste.[11] Given the nature of this compound, collecting the first three rinses is a best practice.
-
After thorough cleaning, the glassware can be returned to normal laboratory use.
-
Protocol 4: Disposal of Empty this compound Containers
An "empty" container is not truly free of chemical residue. Follow this procedure to ensure safe disposal.
-
Triple Rinse: Thoroughly rinse the empty container with water or another appropriate solvent at least three times.[9]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous aqueous waste.[11]
-
Render Unusable: After rinsing, puncture the container to make it unusable for other purposes.[5]
-
Final Disposal: The cleaned and punctured container can then be offered for recycling or disposed of in a sanitary landfill, in accordance with institutional policies.[9]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation in the area.
-
Personal Protection: Don appropriate PPE, including gloves, safety goggles, and a lab coat. Avoid breathing in any dust if the spill is of the solid material.[9]
-
Containment:
-
For solid spills: Use dry clean-up procedures to avoid generating dust.[5] Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.
-
For liquid spills: Use an inert absorbent material to contain the spill. Collect the absorbed material and place it in a sealed, labeled container for disposal.
-
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[5]
-
Prevent Environmental Release: Crucially, prevent any spilled material or cleanup rinsate from entering drains or waterways.[5][9]
Summary of Disposal Methods
| Waste Form | Recommended Disposal Method | Key Considerations |
| Unused/Expired Solid | Licensed Chemical Destruction Plant (Incineration) | Do not dispose of in regular trash or sewer. |
| Dilute Aqueous Solutions | Collect as aqueous hazardous waste for professional disposal.[9][10] | Do not discharge to the sewer system. |
| Contaminated Labware/PPE | Collect in a sealed, labeled container for solid hazardous waste disposal.[5] | First rinse of glassware must be collected as hazardous waste. |
| Empty Containers | Triple rinse (collect first rinsate as hazardous), puncture, and then dispose of as non-hazardous waste or recycle.[5] | Puncturing prevents unauthorized reuse. |
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- ECHEMI. (2019, July 15). HI 6 chloride SDS, 34433-31-3 Safety Data Sheets.
- Santa Cruz Biotechnology, Inc. (n.d.). Pralidoxime Chloride Safety Data Sheet.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Public Safety Department. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
- GovInfo. (2022, July 13). Federal Register/Vol. 87, No. 133/Wednesday, July 13, 2022/Rules and Regulations.
- Cayman Chemical. (2025, July 29). Asoxime (chloride) - Safety Data Sheet.
- LookChem. (n.d.). This compound 34433-31-3 wiki.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- CHEMM. (n.d.). Pralidoxime - Medical Countermeasures Database.
- U.S. Environmental Protection Agency. (2024, July 8). A Guide to Complying with the 2024 Methylene Chloride Regulation Under the Toxic Substances Control Act (TSCA).
- CHEMM. (n.d.). HI-6 - Medical Countermeasures Database.
- Thiermann, H., et al. (2025, May 27). Approaches to the treatment of nerve agent poisoning with oximes - from experimental studies to the intensive care unit. PubMed.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- National Center for Biotechnology Information. (n.d.). Pralidoxime. In StatPearls.
- National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
- Koukel, S., & Griffiths, R. (n.d.). Safe Use and Disposal of Household Chemicals.
- Environmental Health and Safety Office. (2025-2026). EHSO Manual.
- U.S. Environmental Protection Agency. (n.d.). Risk Management for Methylene Chloride.
- Cayman Chemical. (2025, August 26). Pralidoxime (chloride) Safety Data Sheet.
- Cayman Chemical. (n.d.). Asoxime (chloride) (CAS 34433-31-3).
- U.S. Environmental Protection Agency. (2006, April 24). OSWER Directive 9200.51: Storage, Training, Use and Disposal of Mark 1 Kits.
- Kassa, J. (n.d.). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. PubMed.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
- Wikipedia. (n.d.). This compound.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from BME Shared Labs | Biomedical Engineering.
- Lorke, D. E., & Petroianu, G. A. (n.d.). Study on the stability of the oxime HI 6 in aqueous solution. PubMed.
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
- Wikipedia. (n.d.). VX (nerve agent).
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- MedKoo Biosciences. (n.d.). This compound | CAS# 34433-31-3 | Oxime Reactivator.
- U.S. Food and Drug Administration. (2010, September 8). PROTOPAM Chloride (pralidoxime chloride) for Injection.
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Operational Safety Guide: Asoxime Chloride (HI-6) Handling & PPE
[1][2]
The Bioactive Hazard Context (The "Why")[1][2]
Asoxime chloride (HI-6) is not a generic laboratory salt; it is a potent bis-pyridinium oxime designed specifically as an acetylcholinesterase (AChE) reactivator for nerve agent poisoning (e.g., Soman, VX) [1].[1][2]
While its acute toxicity is significantly lower than the organophosphates it counteracts (LD50 ~400–800 mg/kg in rodents) [2], it acts directly on the cholinergic system.[1][2] As a quaternary ammonium compound, it possesses inherent irritant properties to mucous membranes and the respiratory tract.[2]
The Safety Paradox: Researchers often underestimate antidotes.[1][2] However, accidental systemic absorption of HI-6 in the absence of organophosphate poisoning can lead to pharmacological effects including mild anticholinergic activity or neuromuscular interaction.[1][2] Therefore, our safety protocol treats this compound as a Potent Bioactive Irritant .[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. The selection logic is based on the physical state of the compound, which dictates the route of exposure risk (Inhalation of dust vs. Dermal contact with solution).[2]
| Protection Zone | PPE Requirement | Technical Specification & Rationale |
| Respiratory | N95 / P2 Respirator (Minimum) | Critical: Solid HI-6 is a fine powder.[1][2] Inhalation is the fastest route to systemic absorption.[1][2] Best Practice: Handle all solids inside a certified Chemical Fume Hood.[1][2] If weighing on an open bench is unavoidable, a fit-tested N95 is mandatory.[1][2] |
| Dermal (Hands) | Nitrile Gloves (Double-gloving recommended) | Thickness: Minimum 5 mil (0.12 mm).[1][2] Breakthrough: Nitrile offers excellent resistance to quaternary ammonium salts.[1][2] Latex is not recommended due to higher porosity to organic ions.[1][2] |
| Ocular | Chemical Safety Goggles | Standard safety glasses with side shields are insufficient for powder handling due to the risk of airborne micro-particulates entering the tear duct (nasolacrimal drainage).[1][2] |
| Body | Lab Coat (Buttoned) | Long sleeves required.[1][2] Tyvek arm sleeves are recommended during solubilization to prevent "wrist-gap" exposure.[1][2] |
Operational Workflow: The "Safe-Path" Protocol
This protocol uses a Self-Validating System : at each step, a specific check ensures safety before moving to the next.[1][2]
Phase A: Preparation & Weighing
Goal: Prevent aerosolization of the solid powder.[1][2]
-
Engineering Control: Activate the Chemical Fume Hood. Verify airflow (face velocity 80–100 fpm).
-
Static Neutralization: this compound powder can be static-prone.[1][2] Use an anti-static gun or ionizing bar near the balance before opening the vial.[1][2]
-
Why? Static discharge can cause powder to "jump" out of the spatula, creating an invisible aerosol cloud.[2]
-
-
Transfer: Weigh the required mass into a pre-tared vessel.
Phase B: Solubilization
Goal: Containment of the liquid solution.[1][2]
-
Solvent Addition: Add water or saline (0.9% NaCl) slowly down the side of the vessel to minimize splashing.[1][2] HI-6 is highly water-soluble.[1][2]
-
Dissolution: Swirl gently. Do not sonicate in an open vessel, as this generates aerosols.[1][2] If sonication is required, seal the vessel with Parafilm first.[2]
-
Labeling: Immediately label the solution as "Bioactive: HI-6 Solution."
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling this compound, ensuring the correct engineering controls are applied based on the state of matter.
Caption: Decision logic for engineering controls. Red pathways indicate high inhalation risk requiring containment.[1][2]
Emergency Response & Disposal
Exposure Response[1][2][3][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The primary risk is respiratory irritation.[1][2]
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[1][2][3] HI-6 is hydrophilic; water is the most effective decontamination agent.[1][2]
-
Eye Contact: Flush with water for 15 minutes.[1][2][3] Do not use neutralization agents in the eye.[1][2]
Waste Disposal[1][2][4]
-
Do NOT Flush: Despite its solubility, this compound must not be disposed of down the drain.[2][4] It is a bioactive environmental contaminant.[1][2]
-
Incineration: Collect all solid waste and contaminated liquids in a container marked "Chemical Waste - Incineration Only."
-
Decontamination of Surfaces: Wipe down work surfaces with water followed by 70% ethanol.[1][2]
References
-
Lundy, P. M., et al. (2011).[1][2][5] Pharmacology of HI-6, an H-series oxime. ResearchGate/Defense Research and Development Canada.[1][2] Retrieved from [Link]
-
Kassa, J. (2002).[1][2] Review of Oximes in the Antidotal Treatment of Poisoning by Organophosphorus Nerve Agents. Journal of Toxicology: Clinical Toxicology. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
